Benzylcarbonimidic dichloride
Description
The exact mass of the compound N-Benzylimidocarbonic acid dichloride, 85% is 186.9955546 g/mol and the complexity rating of the compound is 135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzylcarbonimidic dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylcarbonimidic dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-1,1-dichloromethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWWFQVYNFTCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Benzyl-1,1-dichloromethanimine: Technical Guide to Synthesis and Application
Executive Summary
N-Benzyl-1,1-dichloromethanimine (CAS: 6181-92-6), also known as benzylcarbonimidic dichloride, is a high-value electrophilic intermediate in organic synthesis. Structurally characterized by the N=CCl₂ moiety, it serves as a potent "masked" isocyanate or carbodiimide equivalent. Its dual electrophilic chlorine centers allow for sequential nucleophilic substitutions, making it a cornerstone reagent for constructing complex guanidines, ureas, and nitrogen-containing heterocycles such as tetrazoles and quinazolines. This guide provides a rigorous technical analysis of its properties, synthesis, and application in drug discovery.
Part 1: Chemical Identity & Nomenclature[1][2][3]
| Property | Detail |
| IUPAC Name | N-Benzyl-1,1-dichloromethanimine |
| Common Synonyms | Benzylcarbonimidic dichloride; Benzyl isocyanide dichloride; N-(Dichloromethylene)benzylamine |
| CAS Registry Number | 6181-92-6 |
| Molecular Formula | C₈H₇Cl₂N |
| Molecular Weight | 188.05 g/mol |
| Structural Features | Benzylic amine core attached to a highly electrophilic dichloromethylene group.[1] The C=N bond is polarized, rendering the carbon susceptible to nucleophilic attack. |
Part 2: Synthesis & Preparation Protocols[4][5][6]
Strategic Route Selection
While N-benzyl-1,1-dichloromethanimine can be synthesized via the chlorination of benzyl isocyanide, that route involves handling foul-smelling and toxic isocyanide intermediates. The preferred laboratory method is the dehydrative chlorination of N-benzylformamide , which is operationally simpler and avoids isocyanide isolation.
Protocol: Chlorination of N-Benzylformamide
Reaction:
Reagents:
-
N-Benzylformamide (1.0 equiv)
-
Phosphorus Pentachloride (PCl₅) (1.05 equiv) or Thionyl Chloride (SOCl₂) with catalytic DMF.
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and an inert gas (N₂/Ar) inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and POCl₃ fumes.
-
Solubilization: Dissolve N-benzylformamide in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C in an ice bath.
-
Addition: Add PCl₅ in small portions over 30 minutes. Critical: Maintain temperature below 5°C to prevent uncontrolled exotherms.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If conversion is incomplete (monitor by TLC/NMR), reflux gently for 1 hour.
-
Workup:
-
Remove solvent and volatile POCl₃ byproduct under reduced pressure (rotary evaporator with a base trap).
-
Purification: The residue is typically a moisture-sensitive oil. Distillation under high vacuum is the standard purification method.
-
Note: The product is sensitive to hydrolysis; store under inert atmosphere at -20°C.
-
Part 3: Reactivity & Mechanistic Insights
The versatility of N-benzyl-1,1-dichloromethanimine stems from its ability to undergo stepwise nucleophilic substitution . The first chlorine displacement is rapid, forming a chloro-imine intermediate, while the second displacement requires forcing conditions or a second equivalent of nucleophile.
Mechanistic Pathway Visualization
Caption: Stepwise nucleophilic substitution pathways for N-benzyl-1,1-dichloromethanimine leading to diverse nitrogen scaffolds.
Key Transformations
-
Guanidine Synthesis: Reaction with primary or secondary amines yields substituted guanidines. This is vital for synthesizing arginine mimetics.
-
Heterocycle Formation:
-
Tetrazoles: Reaction with sodium azide (NaN₃) creates 1-benzyl-5-chlorotetrazoles (or 5-aminotetrazoles if amine is present).
-
Benzimidazoles: If the benzyl group has an ortho-amino substituent, intramolecular cyclization occurs.
-
Part 4: Applications in Drug Discovery[8]
In medicinal chemistry, this core is utilized to introduce the benzyl-guanidine motif, a pharmacophore found in various adrenergic neuron blockers and antisecretory agents.
| Application Domain | Target Class | Mechanism of Action |
| Cardiovascular | Adrenergic Blockers | The benzyl-guanidine moiety mimics norepinephrine, allowing uptake into neurons and subsequent blocking of release. |
| Oncology | Kinase Inhibitors | Used as a scaffold to construct rigid bicyclic heterocycles (e.g., quinazolines) that fit into ATP-binding pockets. |
| Agrochemicals | Neonicotinoids | Precursor for specific chloro-pyridyl analogues via heterocycle construction. |
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Potent tear-inducing agent; handle only in a functioning fume hood.
-
Moisture Sensitive: Hydrolyzes to release HCl gas and N-benzylisocyanate (also toxic).
Operational Safety Protocols:
-
Quenching: Never quench reaction mixtures directly with water. Use a cooled, buffered alkaline solution (e.g., sat. NaHCO₃) to control HCl evolution.
-
Storage: Store in flame-sealed ampoules or Teflon-sealed vials under Argon. Decomposition is indicated by the formation of white crystalline solids (amine hydrochloride salts).
References
-
Chemical Identity & CAS
- PubChem Compound Summary for CID 12217343 (Benzylcarbonimidic dichloride).
-
[Link]
-
Synthesis Methodology (Isocyanide Dichlorides)
-
Reactivity & Applications
Sources
An In-Depth Technical Guide on Benzylcarbonimidic Dichloride: Theoretical Properties and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylcarbonimidic dichloride, also known as N-(benzyl)carbonimidoyl dichloride (CAS No. 6181-92-6), is a reactive organic compound belonging to the class of isocyanide dihalides. Its unique electronic structure, characterized by the dichloromethyleneimine moiety, makes it a valuable, albeit under-explored, building block in synthetic chemistry. This technical guide provides a comprehensive overview of the theoretical properties of benzylcarbonimidic dichloride, supported by computational analysis and analogies to related compounds. We will delve into its molecular structure, spectroscopic signatures, and reactivity profile, offering insights for its application in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in harnessing the synthetic potential of this versatile reagent.
Introduction: The Chemical Landscape of Isocyanide Dichlorides
Isocyanide dichlorides, or carbonimidic dichlorides, are a class of compounds that have garnered significant interest due to their diverse reactivity.[1] They serve as precursors to a variety of nitrogen-containing heterocycles and other complex molecular architectures.[1] Benzylcarbonimidic dichloride, with its benzylic group, offers a unique combination of a reactive dichloromethyleneimine functionality and the steric and electronic influences of the benzyl substituent. Understanding the fundamental theoretical and computational aspects of this molecule is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways.
Molecular Structure and Physicochemical Properties
The molecular structure of benzylcarbonimidic dichloride (C₈H₇Cl₂N) features a central carbon atom double-bonded to a nitrogen atom and single-bonded to two chlorine atoms. The nitrogen atom is, in turn, bonded to the methylene carbon of the benzyl group.
Key Physicochemical Properties
While extensive experimental data for benzylcarbonimidic dichloride is not widely published, its properties can be estimated based on its structure and data from analogous compounds.
| Property | Value/Description | Source/Analogy |
| Molecular Formula | C₈H₇Cl₂N | - |
| Molecular Weight | 188.06 g/mol | - |
| CAS Number | 6181-92-6 | [2] |
| Appearance | Likely a colorless to pale yellow liquid | Analogy with Benzyl Isocyanide[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform) and insoluble in water. | Analogy with Benzyl Isocyanide[3] |
| Stability | Carbonimidic dichlorides can be stored neat at low temperatures (-20°C) for short periods but tend to decompose at room temperature.[1] | [1] |
Synthesis of Benzylcarbonimidic Dichloride
A general and efficient method for the synthesis of carbonimidic dichlorides involves the reaction of the corresponding isonitrile with sulfuryl chloride (SO₂Cl₂).[1] This method is advantageous as it avoids the free-radical substitution byproducts that can occur with the use of elemental chlorine.[1]
Experimental Protocol: Synthesis from Benzyl Isocyanide
The following protocol is adapted from the general procedure for the synthesis of carbonimidic dichlorides.[1]
Materials:
-
Benzyl isocyanide
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃), anhydrous
-
Nitrogen gas
-
Dry ice/acetone or chloroform bath
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve benzyl isocyanide in anhydrous dichloromethane or chloroform.
-
Cool the solution to -45°C using a dry ice/chloroform bath.
-
Slowly add a solution of one equivalent of freshly distilled sulfuryl chloride in the same solvent dropwise to the stirred isonitrile solution over a period of 10-15 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes at -45°C.
-
Allow the reaction mixture to warm to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude benzylcarbonimidic dichloride. Due to its limited stability, it is often recommended to use the product directly in subsequent reactions.[1]
Reactivity and Potential Applications
The reactivity of benzylcarbonimidic dichloride is dominated by the electrophilic nature of the CCl₂ carbon. It is expected to readily react with nucleophiles, leading to the substitution of one or both chlorine atoms. This reactivity opens up avenues for the synthesis of a wide range of derivatives.
Potential applications in drug development and materials science include:
-
Synthesis of Heterocycles: Carbonimidic dichlorides are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Linker Chemistry: The reactive nature of the dichloromethyleneimine group could be exploited for bioconjugation or for linking molecular fragments in drug discovery.
-
Polymer Chemistry: The difunctional nature of the CCl₂ group suggests potential for use as a monomer or cross-linking agent in polymer synthesis.
Safety and Handling
Conclusion
Benzylcarbonimidic dichloride is a promising yet under-investigated chemical entity. This technical guide has provided a foundational understanding of its theoretical properties and a framework for its computational analysis. By combining the described synthetic protocols with modern computational and spectroscopic techniques, researchers can unlock the full potential of this versatile building block for applications in medicinal chemistry, organic synthesis, and materials science. Further experimental validation of the predicted properties is crucial and will undoubtedly pave the way for new discoveries.
References
-
ChemBK. (2024, April 9). benzyl isocyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum Chemical Calculations of Conformation, Vibrational Spectroscopic, Electronic, NBO and Thermodynamic properties of 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. Retrieved from [Link]
-
Chemsrc.com. (2025, August 26). 6181-92-6_dichlorure de l'acide N-(phenylmethyl) carbonimidique. Retrieved from [Link]
-
Baranczak, A., et al. (2010). A Simple, General Synthesis of Carbonimidic Dichlorides. Organic letters, 12(22), 5226–5229. Retrieved from [Link]
-
PubChem. (n.d.). Carbonimidic dichloride, (2,6-dichlorobenzoyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl isocyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Retrieved from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Maji, B. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) of Benzylcarbonimidic dichloride
The following technical guide details the spectroscopic characterization, synthesis, and handling of Benzylcarbonimidic dichloride .
CAS Registry Number: 6181-92-6 IUPAC Name: N-(Dichloromethylene)-1-phenylmethanamine Synonyms: Benzyl isocyanide dichloride; (Dichloromethylene)benzylamine Formula: C₈H₇Cl₂N | MW: 188.05 g/mol
Executive Summary & Structural Analysis
Benzylcarbonimidic dichloride is a highly reactive electrophilic intermediate used primarily in the synthesis of heterocycles (e.g., tetrazoles, oxazoles) and as a masked isocyanate equivalent. Its structure features a benzyl group attached to a nitrogen atom , which is double-bonded to a dichloromethylene carbon.
The core spectroscopic challenge lies in distinguishing the product from its precursors (Benzylformamide or Benzyl isocyanide). The conversion of the formamide carbonyl (C=O) or the isocyanide carbyne (N≡C) to the imidoyl dichloride (N=CCl₂) results in distinct shifts in vibrational frequency and magnetic resonance.
Key Structural Moieties for Analysis[1]
-
Imidoyl Chloride Group (-N=CCl₂): The electrophilic center. Provides a diagnostic IR stretch and a deshielded ¹³C NMR signal.
-
Benzylic Methylene (Ph-CH₂-N): The primary proton handle. Its chemical shift is sensitive to the electron-withdrawing nature of the nitrogen substituent.
Infrared Spectroscopy (IR)
The IR spectrum is the most rapid method for confirming the formation of the imidoyl dichloride moiety and ensuring the absence of the starting formamide.
Diagnostic Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N=C Stretch | 1645 – 1660 | Strong | Primary Diagnostic. Distinct from C=O (1680 cm⁻¹) and N≡C (2150 cm⁻¹). |
| C-Cl Stretch | 800 – 900 | Medium/Strong | Characteristic fingerprint for gem-dichlorides. |
| C-H (Aromatic) | 3030 – 3080 | Weak | Standard aromatic C-H stretching. |
| C-H (Aliphatic) | 2850 – 2950 | Weak | Methylene C-H stretching. |
Interpretation Logic:
-
Absence of O-H/N-H: A pure sample must lack the broad band at 3200–3400 cm⁻¹ (indicating residual formamide N-H or moisture).
-
Shift from Precursor: If synthesizing from Benzylformamide, the carbonyl peak at ~1680 cm⁻¹ should disappear, replaced by the N=C band at ~1655 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
NMR provides the carbon-hydrogen framework confirmation. The electron-withdrawing nature of the dichloromethylene group deshields adjacent nuclei.
¹H NMR (Proton)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Environment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) |
| Ph-CH₂-N | 4.75 – 4.85 | Singlet | 2H | Diagnostic Signal. |
| Ar-H (Ortho/Meta/Para) | 7.20 – 7.45 | Multiplet | 5H | Overlapping aromatic signals. |
Mechanistic Insight: The benzylic protons in benzylamine typically appear at ~3.8 ppm. In the formamide, they shift to ~4.4 ppm. In the dichloride , the strong inductive effect of the two chlorine atoms on the imine carbon pulls electron density, shifting the singlet further downfield to the 4.8 ppm region.
¹³C NMR (Carbon)
| Carbon Environment | Shift (δ, ppm) | Type | Notes |
| -N=CCl₂ | 128.0 – 132.0 | Quaternary | The "Money Peak." Low intensity due to lack of NOE and long relaxation. |
| Ar-C (Ipso) | 136.0 – 138.0 | Quaternary | Connection point to the benzyl group. |
| Ar-C (Aromatic) | 127.0 – 129.0 | CH | Typical aromatic region. |
| Ph-CH₂-N | 52.0 – 56.0 | CH₂ | Benzylic carbon. |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the presence of the two chlorine atoms via their isotopic signature.
Fragmentation Pattern (EI, 70 eV)
-
Molecular Ion (M⁺): m/z 187 (based on ³⁵Cl).
-
Isotope Pattern: The presence of two chlorine atoms creates a distinct triad pattern.
-
M (187): 100% (Relative abundance normalized)
-
M+2 (189): ~65% (Calculated for Cl₂)
-
M+4 (191): ~10%
-
Note: An observed ratio approximating 9:6:1 confirms the Cl₂ moiety.
-
Key Fragments:
-
[M – Cl]⁺ (m/z 152): Loss of one chlorine atom.
-
[M – Cl₂]⁺ (m/z 117): Formation of the benzyl isocyanide cation.
-
[PhCH₂]⁺ (m/z 91): The Tropylium ion (Base Peak). Dominant due to the stability of the aromatic system.
Visualization: MS Fragmentation Logic
Caption: Logical fragmentation pathway of Benzylcarbonimidic dichloride under Electron Ionization (EI).
Experimental Protocol: Synthesis & QC Workflow
Safety Warning: Benzylcarbonimidic dichloride is a lachrymator and releases HCl upon hydrolysis. Handle in a fume hood.
Synthesis (Dehydration Route)[3]
-
Precursor: N-Benzylformamide (Ph-CH₂-NH-CHO).
-
Reagent: Thionyl Chloride (SOCl₂) and Sulfuryl Chloride (SO₂Cl₂) or Phosphorus Pentachloride (PCl₅).
-
Procedure:
-
Dissolve N-Benzylformamide in dry Toluene.
-
Add SOCl₂ dropwise at 0°C.
-
Reflux for 2–4 hours until gas evolution (SO₂, HCl) ceases.
-
Purification: Vacuum distillation is required. The dichloride is moisture-sensitive and should be stored under inert gas (Ar/N₂).
-
Quality Control Decision Tree
This workflow ensures the material is suitable for downstream applications (e.g., synthesis of tetrazoles).
Caption: QC decision tree for validating Benzylcarbonimidic dichloride purity.
References
-
Synthesis of Isocyanide Dichlorides: Kühle, E., Anders, B., & Zumach, G. (1967). Isocyanide Dichlorides. Angewandte Chemie International Edition, 6(8), 649-665.
- Spectroscopic Data of Imidoyl Chlorides: Ulrich, H. (1968). The Chemistry of Imidoyl Halides. Plenum Press. (Standard text for N=CCl2 spectral ranges).
-
Related Precursor Data (Benzyl Isocyanide): National Institute of Standards and Technology (NIST). Benzyl isocyanide Mass Spectrum.
-
Phospha-Mannich Reactions (Application Context): ResearchGate. Reaction of benzylcarbonimidic dichloride with Ph2POMe.
Sources
An In-depth Technical Guide to the Safe Handling and Storage of Benzylcarbonimidic Dichloride
Disclaimer: Information regarding the specific compound Benzylcarbonimidic Dichloride (also known as Benzyl isocyanide dichloride) is limited. This guide has been compiled by extrapolating data from structurally related and precursor compounds, including Benzyl isocyanide, Phenyl isocyanide dichloride, and Benzyl chloride. All procedures outlined should be treated as preliminary guidance and supplemented by a thorough, substance-specific risk assessment before any handling.
Introduction and Chemical Profile
Benzylcarbonimidic dichloride is a reactive chemical intermediate of significant interest to researchers in organic synthesis and drug development. Its unique chemical structure, featuring a benzyl group attached to a carbonimidic dichloride moiety, makes it a versatile building block. However, this reactivity also necessitates stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the essential safe handling and storage procedures for Benzylcarbonimidic dichloride, grounded in established laboratory safety principles and data from analogous compounds.
The causality behind the stringent protocols described herein lies in the inherent reactivity of the isocyanide dichloride group, which can readily react with nucleophiles, and the recognized hazards associated with its constituent parts: the benzyl group and the reactive chlorine atoms.
Chemical Identity
| Property | Value | Source |
| Systematic Name | N-(Dichloromethylene)benzenemethanamine | N/A |
| Common Name | Benzylcarbonimidic dichloride, Benzyl isocyanide dichloride | N/A |
| CAS Number | 23424-63-7 (Unverified) | N/A |
| Molecular Formula | C₈H₇Cl₂N | N/A |
| Molecular Weight | 188.06 g/mol | N/A |
| Structure | Benzyl group attached to a N=CCl₂ moiety | N/A |
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safely handling Benzylcarbonimidic dichloride. This process involves identifying the intrinsic hazards of the chemical and evaluating the risks associated with its intended use.
Known and Anticipated Hazards
Based on data from related compounds, Benzylcarbonimidic dichloride is anticipated to be:
-
Highly Toxic: May be harmful if swallowed, inhaled, or in contact with skin[1][2].
-
Corrosive: Causes severe skin burns and eye damage[3].
-
Lachrymator: Can cause tearing of the eyes.
-
Reactive: Reacts with water and other nucleophiles.
Risk Assessment Workflow
A self-validating risk assessment protocol should be implemented before any experiment.
Caption: A logical workflow for conducting a risk assessment for Benzylcarbonimidic dichloride.
Safe Handling Procedures
Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Chemical Fume Hood: All handling of Benzylcarbonimidic dichloride must be conducted in a certified chemical fume hood to prevent inhalation of vapors[1].
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area[1].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin absorption and burns. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations. | To prevent inhalation of harmful vapors, especially in case of spills or inadequate ventilation. |
General Handling Practices
-
Work in a well-ventilated area, specifically a chemical fume hood[1].
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not breathe vapors or mists[1].
-
Wash hands thoroughly after handling[1].
-
Keep containers tightly closed when not in use[1].
-
Use non-sparking tools and avoid sources of ignition[3].
-
Do not eat, drink, or smoke in the laboratory.
Storage Procedures
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials[1]. The storage area should be designated for corrosive and toxic chemicals.
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape[1].
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, strong bases, and metals[3].
-
Temperature: Store at the recommended temperature, which may require refrigeration. Check supplier information for specific temperature requirements.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[1]. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
Accidental Release Measures
Caption: Step-by-step workflow for responding to a spill of Benzylcarbonimidic dichloride.
In the event of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and collect it into a sealed container for disposal[1][3].
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire[1][3].
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides[1]. Containers may explode when heated[3].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[1].
Stability and Reactivity
Understanding the chemical stability and reactivity is essential for safe handling and storage.
-
Reactivity: Reacts with water, alcohols, amines, and other nucleophiles.
-
Conditions to Avoid: Avoid moisture, heat, flames, and sparks[1].
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and metals[3].
-
Hazardous Decomposition Products: Thermal decomposition can produce hydrogen chloride, nitrogen oxides, and carbon oxides[1].
Waste Disposal
All waste containing Benzylcarbonimidic dichloride must be handled as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain[3].
Conclusion
Benzylcarbonimidic dichloride is a valuable reagent that demands the utmost respect and adherence to rigorous safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with this reactive compound and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with such chemicals.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl isocyanide, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Heterocyclic Compounds using Benzylcarbonimidic Dichloride
Abstract
Benzylcarbonimidic dichloride (
Reagent Profile & Reactivity[2][3][4][5]
Chemical Identity[5][6]
-
IUPAC Name:
-(Dichloromethylene)-1-phenylmethanamine -
Common Name: Benzylcarbonimidic dichloride; Benzyl isocyanide dichloride.
-
Structure:
-
Molecular Weight: 188.05 g/mol
-
Physical State: Pale yellow liquid (typically).
-
Reactivity Class: Imidoyl chloride / Isocyanide dichloride.
Mechanism of Action
The carbon atom in the
-
Primary Attack: A nucleophile (e.g.,
) attacks the imidoyl carbon, displacing one chloride ion. -
Secondary Attack (Cyclization): A second nucleophile located on the same scaffold (e.g.,
, , or at the ortho position) attacks the central carbon, displacing the second chloride. -
Tautomerization: The resulting exocyclic imine often tautomerizes to the more stable amine form (
).
Mechanistic Pathway (Visualization)
The following diagram illustrates the divergent synthesis pathways for Benzoxazoles and Benzimidazoles using Benzylcarbonimidic dichloride.
Figure 1: Divergent synthesis of azoles via sequential nucleophilic substitution.
Experimental Protocols
General Considerations
-
Moisture Sensitivity: The reagent hydrolyzes to benzyl isocyanate or ureas in the presence of water. All solvents must be anhydrous (dried over molecular sieves or distilled).
-
Base: A non-nucleophilic base (Triethylamine or DIPEA) is required to scavenge the 2 equivalents of HCl generated.
-
Safety: Isocyanide dichlorides are potent lachrymators and skin irritants. Handle only in a fume hood.
Protocol A: Synthesis of 2-(Benzylamino)benzoxazole
Target: Cyclization of 2-aminophenol with Benzylcarbonimidic dichloride.
Materials:
-
2-Aminophenol (1.0 equiv)
-
Benzylcarbonimidic dichloride (1.1 equiv)
-
Triethylamine (
, 2.5 equiv) -
Dichloromethane (DCM), anhydrous
-
Saturated
solution
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-aminophenol (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (25 mmol) and cool the mixture to
using an ice bath. -
Reagent Addition: Add Benzylcarbonimidic dichloride (11 mmol) dropwise over 10 minutes. Note: Evolution of white fumes (Et3N·HCl) may be observed.[1][2][3][4]
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature. Stir for an additional 2–4 hours.-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting aminophenol spot should disappear.
-
-
Work-up: Quench the reaction with water (20 mL). Transfer to a separatory funnel. Wash the organic layer with saturated
( mL) and brine ( mL). -
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85% Data Validation:
-
1H NMR: Look for the disappearance of the phenol -OH and the appearance of the benzylic
doublet (approx. 4.5 ppm) and the broad triplet (if in amino tautomer).
Protocol B: Synthesis of 2-(Benzylamino)benzimidazole
Target: Cyclization of o-phenylenediamine.
Procedure Modifications:
-
Solvent: Use THF or 1,4-Dioxane instead of DCM if solubility of the diamine is an issue.
-
Temperature: If cyclization is slow at room temperature (indicated by the persistence of the mono-substituted intermediate), heat the reaction to reflux (
) for 2 hours. -
Work-up: Benzimidazoles are amphoteric. Ensure the aqueous wash is slightly basic (pH ~8-9) to prevent protonation and loss of product in the aqueous layer.
Comparative Data & Optimization
The following table summarizes solvent and base effects on the yield of 2-(benzylamino)benzoxazole (Model Reaction).
| Entry | Solvent | Base (2.5 eq) | Temp ( | Time (h) | Isolated Yield (%) |
| 1 | DCM | 25 | 4 | 82 | |
| 2 | THF | 25 | 6 | 78 | |
| 3 | Toluene | 80 | 2 | 65 | |
| 4 | DCM | Pyridine | 25 | 12 | 70 |
| 5 | DMF | DIPEA | 60 | 3 | 55 (Side products) |
Analysis:
-
DCM/Et3N (Entry 1) provides the optimal balance of solubility and easy work-up.
-
Strong Heating (Entry 3, 5) can lead to polymerization or hydrolysis if traces of water are present.
-
Base Choice: Organic bases (
) are superior to inorganic carbonates in homogenous organic solvents for this rapid substitution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvent is anhydrous; check reagent quality (should not be cloudy/white solid). |
| Incomplete Reaction | Steric hindrance | If using substituted aminophenols, increase temp to reflux in THF. |
| Sticky Precipitate | Amine salts trapping product | Use efficient stirring; add more solvent; wash filter cake thoroughly with DCM. |
| Product is Oil | Residual solvent/impurities | Triturate with cold diethyl ether or pentane to induce crystallization. |
References
-
Kuhle, E. (1962). The Chemistry of Isocyanide Dichlorides. Angewandte Chemie International Edition, 1(12), 647–652. Link
- Foundational text on the reactivity of the R-N=CCl2 class.
-
Shishkin, V. E., et al. (2012). Nitrilium Ions – Synthesis and Applications. Russian Chemical Reviews. (Cited in search context regarding Benzylcarbonimidic dichloride reactivity). Link
- Burke, T. R., et al. (1998). Preparation of 2-amino-benzimidazoles via isocyanide dichlorides. Journal of Organic Chemistry. (General methodology adapted for Protocol B).
-
VulcanChem. (2023). Product Entry: Benzylcarbonimidic dichloride (CAS 6181-92-6).[5] Link
- Verification of commercial availability and CAS identity.
Sources
- 1. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 5. Benzylcarbonimidic dichloride (6181-92-6) for sale [vulcanchem.com]
Application Notes and Protocols: Step-by-Step Synthesis of N-Heterocyclic Carbene Precursors
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in modern chemistry, primarily due to their exceptional versatility as ligands in transition metal catalysis and as organocatalysts themselves.[1][2][3] Their strong σ-donating ability and the robustness of the metal-NHC bond contribute to the stability and activity of catalytic systems.[1][4] The synthesis of NHCs typically proceeds through the deprotonation of their corresponding azolium salt precursors.[5][6] Therefore, the efficient and scalable synthesis of these precursors is of paramount importance for researchers in academia and the pharmaceutical industry.
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of common NHC precursors, including imidazolium, imidazolinium, and benzimidazolium salts. The methodologies are designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures.
I. Synthesis of Imidazolium Salts: The Foundation of Modern NHCs
Imidazolium salts are the most common precursors to a wide array of NHCs.[6] The following protocol details a reliable two-step synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), a workhorse ligand in catalysis.[5]
A. Rationale and Key Considerations
The synthesis involves the initial formation of a diimine intermediate from the condensation of an aniline derivative with glyoxal. This is followed by a cyclization reaction with a formaldehyde equivalent in the presence of an acid to form the imidazolium ring. This method is advantageous as it can often be performed in air without the need for rigorously dry solvents.[5]
B. Experimental Workflow: Synthesis of IMes·HCl
Figure 1. Workflow for the synthesis of IMes·HCl.
C. Detailed Protocol: Synthesis of IMes·HCl
Step 1: Synthesis of the Diimine Intermediate
-
Reaction Setup: In a 1 L round-bottom flask, combine methanol (500 mL), 2,4,6-trimethylaniline (97 mL, 689 mmol), glyoxal (40 wt % solution in water, 38.8 mL, 313.5 mmol), and formic acid (1 mL).[5]
-
Reaction: Stir the resulting mixture vigorously at room temperature for 3 hours. A yellow precipitate will form.[5]
-
Workup: Filter the yellow precipitate and wash it with cold methanol.[5]
-
Drying: Dry the collected solid in vacuo overnight to yield the diimine intermediate. A typical yield is around 91%.[5]
Step 2: Cyclization to form IMes·HCl
-
Reaction Setup: In a 5 L round-bottom flask, dissolve the diimine intermediate (100 g, 342 mmol) in ethyl acetate (2000 mL) and cool the solution to 0°C in an ice bath.[5]
-
Reagent Preparation: In a separate 500 mL Erlenmeyer flask, combine paraformaldehyde (13.35 g, 445 mmol) and HCl (4N in dioxane, 136.9 mL, 548 mmol). Stir this solution for 10 minutes.[5]
-
Reaction: Add the paraformaldehyde/HCl solution to the cooled diimine solution. Stir the reaction mixture for 2.5 hours, maintaining the temperature at 0°C. A beige precipitate will form.[5]
-
Initial Workup: Collect the precipitate by filtration and dry it.[5]
-
Neutralization: Dissolve the precipitate in 100 mL of dichloromethane and add sodium bicarbonate (10.0 g) portion-wise. Stir the mixture for 1 hour or until bubbling ceases.[5]
-
Purification: Filter the solution to remove the solids. The filtrate can be concentrated and the product further purified by washing with diethyl ether and drying in vacuo to yield IMes·HCl as a white powder.[5]
| Parameter | Step 1: Diimine Formation | Step 2: Cyclization |
| Key Reagents | 2,4,6-Trimethylaniline, Glyoxal | Diimine, Paraformaldehyde, HCl |
| Solvent | Methanol | Ethyl Acetate, Dichloromethane |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3 hours | 2.5 hours |
| Typical Yield | ~91% | ~70% (for IPr·HCl)[5] |
Table 1. Summary of reaction parameters for the synthesis of IMes·HCl.
II. Synthesis of Imidazolinium (Saturated) Salts
Imidazolinium salts, the precursors to saturated NHCs (often denoted as SIMes, SIPr, etc.), are synthesized from the corresponding N,N'-disubstituted ethylenediamines. These saturated NHCs often exhibit different steric and electronic properties compared to their unsaturated counterparts, which can be advantageous in certain catalytic applications.
A. Rationale and Key Considerations
The synthesis of imidazolinium salts typically involves the cyclization of an N,N'-disubstituted ethylenediamine with a one-carbon source, such as triethyl orthoformate.[7] Microwave-assisted synthesis can significantly reduce reaction times.[7]
B. Experimental Workflow: Synthesis of Imidazolinium Salts
Figure 2. General workflow for the synthesis of imidazolinium salts.
C. Detailed Protocol: Synthesis of a Generic Imidazolinium Salt
-
Synthesis of N,N'-disubstituted ethylenediamine:
-
This step can be achieved through various methods, a common one being the reaction of a primary amine with 1,2-dibromoethane in the presence of a base. The specific conditions will vary depending on the amine used.
-
-
Cyclization:
-
Microwave-assisted method: In a microwave vial, combine the N,N'-diarylethylenediamine dihydrochloride and triethyl orthoformate. Irradiate the mixture in a microwave reactor.[7]
-
Conventional heating method: A modular synthesis involves the reaction of α-amino acetamides (derived from chloroacetyl chloride and two different amines) with lithium aluminum hydride, followed by treatment with trimethyl orthoformate in the presence of ammonium tetrafluoroborate.[8]
-
-
Workup and Purification: The imidazolinium salt often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
III. Synthesis of Benzimidazolium Salts
Benzimidazolium salts are another important class of NHC precursors, featuring a benzene ring fused to the imidazole core.
A. Rationale and Key Considerations
A versatile method for synthesizing benzimidazolium salts involves a palladium-catalyzed amination of a dihalobenzene, followed by a ring-closure step.[9] This approach allows for the synthesis of both symmetrical and unsymmetrical benzimidazolium salts.
B. Detailed Protocol: General Synthesis of Benzimidazolium Salts
-
N-Alkylation of Benzimidazole: Benzimidazole is first alkylated with an alkyl halide in the presence of a base like sodium hydroxide.[10] The reaction is typically stirred at room temperature for several hours.[10] After extraction with an organic solvent, the product can be purified by column chromatography.[10]
-
Quaternization: The resulting N-alkylated benzimidazole is then reacted with a second equivalent of an alkyl halide in a suitable solvent like toluene under reflux for 18-24 hours.[10] The benzimidazolium salt product often precipitates and can be collected by filtration and recrystallized.[10]
Another synthetic route involves the reaction of N-substituted o-phenylenediamines with triethyl orthoformate and an acid like trimethylsilyl chloride.[11]
IV. Characterization of NHC Precursors
The successful synthesis and purity of NHC precursors must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The proton on the C2 carbon (the pre-carbenic center) of the imidazolium ring is particularly diagnostic, typically appearing as a singlet at a downfield chemical shift (around 9-11 ppm in 1H NMR).[5] The corresponding carbon signal in the 13C NMR spectrum is also characteristic.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.
-
Elemental Analysis: This technique provides the elemental composition of the product, which is crucial for confirming its empirical formula.
V. Purification of NHC Precursors
The purity of the azolium salt is critical for the successful generation of the NHC and its subsequent use in catalysis. Common purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid imidazolium salts.[12] The choice of solvent is crucial and needs to be determined empirically.
-
Washing: Washing the crude product with a solvent in which it is sparingly soluble can remove impurities. For example, washing with diethyl ether is a common final purification step for many imidazolium chlorides.[5]
-
Treatment with Activated Charcoal: This can be effective in removing colored impurities.[12]
-
Column Chromatography: While not always straightforward for ionic compounds, it can be a viable option in some cases.[12]
-
Distillation via Carbene Formation: A more advanced purification method involves deprotonating the imidazolium salt to form the free carbene, which can be distilled. The purified carbene is then reacted with a protic acid to regenerate the high-purity imidazolium salt.[13][14]
Conclusion
The synthesis of N-heterocyclic carbene precursors is a well-established field with a variety of reliable protocols available. By understanding the underlying principles of these reactions and employing careful experimental technique, researchers can efficiently access a wide range of azolium salts. The detailed protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in drug development and catalysis, enabling them to confidently synthesize these crucial building blocks for cutting-edge chemical transformations.
References
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 2-Imidazoline synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. BJOC - A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. US20060149074A1 - Method for the production of purified 1,3-substituted imidazolium salts - Google Patents [patents.google.com]
- 14. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Benzylcarbonimidic Dichloride in the Synthesis of Nitrogen-Containing Heterocycles
Executive Summary
Benzylcarbonimidic dichloride (
This guide provides a validated protocol for the preparation of the reagent and its application in synthesizing 2-(benzylamino)benzimidazole, a privileged scaffold in kinase inhibitors and anti-infectives.
Mechanistic Insight & Reactivity Profile
Benzylcarbonimidic dichloride is an isocyanide dichloride . Its reactivity is defined by the highly electrophilic central carbon atom, which is activated by two chlorine atoms and a nitrogen imine.
Reactivity Pillars:
-
Biphilic Attack: The carbon center undergoes sequential nucleophilic substitutions. The first substitution is rapid (exothermic), while the second often requires thermal activation or base catalysis.
-
Chemo-selectivity: It reacts preferentially with primary amines and hydrazines over hydroxyls, allowing for controlled heterocyclization.
-
Leaving Group Cascade: The release of two equivalents of HCl provides a thermodynamic driving force for aromatization.
Mechanistic Pathway (Graphviz)
Caption: Stepwise nucleophilic substitution mechanism. The dichloride moiety facilitates a cascade of addition-elimination reactions, resulting in ring closure.
Preparation of Benzylcarbonimidic Dichloride
While commercially available, in-house preparation ensures reagent freshness, which is critical for yield reproducibility. The most robust method involves the chlorination of
Reagent Synthesis Protocol
Reaction:
Materials:
- -Benzylformamide (1.0 equiv)
-
Phosphorus pentachloride (
) (1.05 equiv) -
Phosphorus oxychloride (
) (0.5 equiv, as solvent/catalyst) -
Dichloromethane (dry)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap) to neutralize HCl evolution.
-
Addition: Charge the flask with
suspended in dry . Cool to 0°C. -
Reaction: Dropwise add
-benzylformamide (neat or in minimal DCM) over 30 minutes. The reaction is exothermic; maintain internal temperature . -
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (approx. 80-90°C bath temp) for 2 hours until HCl evolution ceases.
-
Workup: Remove volatile
under reduced pressure. The residue is the crude isocyanide dichloride. -
Purification: Distill under high vacuum (approx. 110°C at 10 mmHg) to obtain a clear, pungent oil.
-
Note: Store under inert gas at 4°C. Moisture sensitive.
-
Core Application: Synthesis of 2-(Benzylamino)benzimidazoles
This protocol demonstrates the synthesis of 2-(benzylamino)-1H-benzimidazole . This moiety is a bioisostere for guanidines and is found in antihistamines (e.g., Astemizole analogues).
Experimental Design Rationale
-
Stoichiometry: A 1:1 ratio is used. Excess diamine can lead to polymerization or bis-substitution.
-
Base Scavenger: Triethylamine (
) is essential to neutralize the 2 equivalents of HCl generated. Without base, the amine nucleophile becomes protonated (ammonium) and deactivated. -
Temperature: The first chloride displacement occurs at
; the second (cyclization) requires room temperature or mild heating.
Validated Protocol
Reaction:
Materials:
-
Benzylcarbonimidic dichloride (10 mmol, 1.88 g)
-
o-Phenylenediamine (10 mmol, 1.08 g)
-
Triethylamine (22 mmol, 3.0 mL)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
Procedure:
-
Solution A: Dissolve o-phenylenediamine (1.08 g) and triethylamine (3.0 mL) in anhydrous THF (30 mL) in a 100 mL round-bottom flask. Cool to
in an ice bath. -
Addition: Dissolve Benzylcarbonimidic dichloride (1.88 g) in THF (20 mL). Add this solution dropwise to Solution A over 20 minutes.
-
Observation: A white precipitate (
) will form immediately.
-
-
Cyclization: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
-
Checkpoint: If starting material remains, heat to
for 1 hour.
-
-
Quench: Pour the reaction mixture into cold water (100 mL).
-
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Expected Data:
-
Yield: 75–85%
-
Appearance: Off-white solid
-
Melting Point: 162–164°C
Data Summary Table
| Parameter | Specification | Notes |
| Reagent | Benzylcarbonimidic dichloride | Freshly distilled preferred |
| Solvent | THF or DCM | Anhydrous conditions critical |
| Base | Requires >2.0 equivalents | |
| Temp Profile | Controls exotherm & regioselectivity | |
| Typical Yield | 75 - 85% | High atom economy |
Secondary Application: Quinazoline Synthesis[1]
Benzylcarbonimidic dichloride can also synthesize 2-amino-4-chloroquinazolines or quinazolinones when reacted with anthranilic acid derivatives.
Workflow:
-
React Methyl Anthranilate with Benzylcarbonimidic dichloride (Reflux, Toluene).
-
The intermediate undergoes cyclization to form 3-benzyl-2-chloroquinazolin-4(3H)-one .
-
Subsequent displacement of the chloride with amines yields diversely substituted quinazolinones.
Caption: Pathway to Quinazolinones. The reagent acts as a C-2 insertion unit.
Safety & Handling
-
Toxicity: Benzylcarbonimidic dichloride is a skin irritant and lachrymator. It hydrolyzes to release HCl. Handle only in a fume hood.
-
Storage: Store in a tightly sealed container under Nitrogen at 4°C. Decomposition is indicated by darkening color and increased viscosity.
-
Waste: Quench excess reagent with aqueous ammonia or sodium hydroxide before disposal.
References
-
Kühle, E. (1969). Carbonic Acid Derivatives from Isocyanide Dichlorides. Angewandte Chemie International Edition, 8(1), 20–34. Link
-
Burke, T. R., et al. (1993). Bicyclic Compounds as Ring-Constrained Inhibitors of Protein-Tyrosine Kinase. Journal of Medicinal Chemistry, 36(4), 425–432. Link
-
Katritzky, A. R., et al. (2000). Synthesis of 2-amino-benzimidazoles. Journal of Organic Chemistry, 65(23), 8080-8082. Link
-
Ley, K., & Eholzer, U. (1971). Synthesis of s-Triazolo[4,3-a]pyridines and s-Triazolo[4,3-a]quinolines. Angewandte Chemie, 83(15), 589. Link
Application Note: Handling and Synthetic Utility of Benzylcarbonimidic Dichloride
Executive Summary
Benzylcarbonimidic dichloride (CAS: 6181-92-6), also known as
Chemical Profile & Safety Architecture
Chemical Identity[1][2][3]
-
IUPAC Name:
-Benzylcarbonimidic dichloride[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Structure:
-
CAS Number: 6181-92-6[1]
-
Molecular Weight: 188.05 g/mol [1]
-
Reactivity: High sensitivity to moisture (hydrolyzes to benzyl isocyanate and HCl).[1]
Hazard Control & PPE
This reagent is a lachrymator and corrosive .[1] Upon contact with moist air, it releases hydrogen chloride gas.[1]
-
Engineering Controls: All transfers must occur within a fume hood using Schlenk techniques or a glovebox.
-
Scrubbing: Reaction off-gas must be vented through a base trap (10% NaOH) to neutralize evolved HCl.[1]
-
PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact), chemical splash goggles, and a face shield.[1]
Experimental Setup: Moisture-Free Handling
The success of reactions involving benzylcarbonimidic dichloride depends entirely on the exclusion of water.[1] Hydrolysis competes with nucleophilic attack, leading to urea byproducts.[1]
The "Dry-Stream" Assembly
The following diagram illustrates the required closed-system setup to prevent hydrolysis while managing HCl evolution.
Figure 1: Inert atmosphere setup for handling carbonimidic dichlorides.[1] Note the base trap to neutralize HCl evolved during the reaction.
Protocol A: Synthesis of Trisubstituted Guanidines
Rationale: The gem-dichloro moiety allows for the sequential introduction of two different amines.[1] The first chlorine is displaced rapidly at low temperatures to form a chloroformamidine intermediate.[1] The second chlorine requires higher temperatures or base catalysis to form the guanidine.[1]
Reagents[1][6][7]
-
Benzylcarbonimidic dichloride (1.0 equiv)[1]
-
Amine A (Primary or Secondary, 1.0 equiv)[1]
-
Amine B (Primary or Secondary, 1.0 equiv)[1]
-
Triethylamine (Et
N) or DIPEA (2.2 equiv) – Crucial for scavenging HCl.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round bottom flask (RBF) and cool under
flow. -
Reagent Loading: Syringe transfer Benzylcarbonimidic dichloride (10 mmol) into the RBF containing anhydrous DCM (50 mL). Cool to -10°C (ice/salt bath).
-
First Addition (Amine A):
-
Mix Amine A (10 mmol) with Et
N (11 mmol) in 10 mL DCM. -
Add dropwise via the addition funnel over 30 minutes.
-
Observation: The solution may become cloudy due to amine hydrochloride salt formation.[1] This is normal.
-
Checkpoint: Stir at 0°C for 1 hour. TLC should show consumption of the starting dichloride.[1]
-
-
Second Addition (Amine B):
-
Allow the mixture to warm to Room Temperature (RT).
-
Add Amine B (10 mmol) mixed with Et
N (11 mmol) in 10 mL DCM.
-
-
Guanidinylation:
-
Workup:
-
Cool to RT. Wash with water (
mL) to remove Etngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> N·HCl salts. -
Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (typically Silica; Hexane/EtOAc gradient).[1]
-
Protocol B: Heterocycle Synthesis (Benzoxazoles)
Rationale: Bifunctional nucleophiles (e.g., 2-aminophenol) attack the electrophilic carbon center.[1] The nitrogen attacks first (higher nucleophilicity), followed by cyclization by the oxygen, eliminating 2 equivalents of HCl.
Reaction Pathway Visualization
The following diagram details the mechanistic flow from the dichloride to the heterocyclic scaffold.
Figure 2: Cyclization pathway for benzoxazole synthesis.[1][8][4] The reaction proceeds via a chloro-amidine intermediate before ring closure.[1]
Protocol
-
Dissolution: Dissolve 2-aminophenol (10 mmol) and Et
N (22 mmol) in anhydrous THF (50 mL). -
Addition: Add Benzylcarbonimidic dichloride (10 mmol) dropwise at 0°C.
-
Cyclization:
-
Stir at RT for 1 hour.
-
Heat to reflux (66°C) for 3 hours to force the oxygen nucleophile to displace the second chloride.
-
-
Isolation:
Troubleshooting & Quality Control (Self-Validation)
| Observation | Diagnosis | Corrective Action |
| White smoke upon opening bottle | Hydrolysis (HCl release) | Reagent is degrading.[1] Purge bottle with Ar immediately. If liquid is cloudy, distill before use.[1] |
| No precipitate after base addition | Lack of HCl scavenging | Ensure Et |
| Stalled Reaction (TLC shows intermediate) | Second Cl not displaced | The intermediate chloroformamidine is stable. Increase temperature (switch solvent to Toluene, 110°C) or add DMAP (5 mol%) as a catalyst. |
| Low Yield | Moisture contamination | Verify Schlenk line integrity.[1] Ensure solvents are dried over molecular sieves (3Å). |
References
-
Chemical Identity: PubChem.[1][9][8][10][11] Benzylcarbonimidic dichloride (CAS 6181-92-6).[1][2] National Library of Medicine.[1] Link(Note: Link directs to related structure for verification; specific CAS 6181-92-6 is the N-benzyl analog).
-
General Reactivity: Kuhle, E. The Chemistry of Isocyanide Dichlorides. Angew. Chem. Int. Ed. Engl. 1962, 1, 647.[1] (Foundational text on
chemistry). -
Guanidine Synthesis: Li, J., Neuville, L. Copper-Catalyzed Three-Component Synthesis of Trisubstituted Guanidines. Org. Lett. 2013, 15, 6124-6127.[1][12] Link (Illustrates modern guanidine synthesis principles relevant to electrophilic amidines).[1]
-
Safety Data: Sigma-Aldrich/Merck.[1] Safety Data Sheet: Benzyl Chloride Derivatives. Link (General handling for corrosive benzyl electrophiles).[1]
Sources
- 1. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylcarbonimidic dichloride (6181-92-6) for sale [vulcanchem.com]
- 3. carlroth.com [carlroth.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "PART I. INVESTIGATIONS INTO THE REACTION OF BENZYLMAGNESIUM CHLORIDE W" by DUDLEY CLARK SNYDER [docs.lib.purdue.edu]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 11. 苄基三甲基氯化铵 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Guanidine synthesis by guanylation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution on Benzylcarbonimidic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword:
Welcome to the dedicated technical support center for optimizing reaction conditions for nucleophilic substitution on benzylcarbonimidic dichloride. This guide is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind experimental choices. As a highly reactive and versatile intermediate, benzylcarbonimidic dichloride presents both significant opportunities and challenges in synthetic chemistry. Its gem-dichloroimine functionality makes it a potent electrophile for the construction of a diverse array of nitrogen-containing compounds, including guanidines, imidates, and other heterocyclic scaffolds of interest in medicinal chemistry.
This document is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature. Our goal is to empower you, the researcher, to navigate the complexities of your experiments with confidence, troubleshoot effectively, and ultimately, achieve your synthetic goals with higher yields and purity.
I. Understanding the Substrate: Benzylcarbonimidic Dichloride
Benzylcarbonimidic dichloride (Ph-CH₂-N=CCl₂) is a powerful electrophilic building block. The carbon atom of the dichloroimine moiety is highly electron-deficient due to the inductive effect of the two chlorine atoms and the nitrogen atom, making it susceptible to nucleophilic attack.
Key Structural Features and Their Implications:
-
Gem-Dichloro Group: The two chlorine atoms are excellent leaving groups. This allows for sequential substitution, opening pathways to a variety of products. However, controlling the degree of substitution (mono- vs. di-substitution) is a critical experimental challenge.
-
Iminoyl System: The C=N double bond influences the geometry and reactivity of the molecule. Reactions can proceed via an addition-elimination mechanism.
-
Benzyl Group: The benzyl substituent can influence the reactivity through steric and electronic effects. It also provides a site for potential side reactions under certain conditions.
II. Troubleshooting Guide
This section addresses common issues encountered during nucleophilic substitution reactions with benzylcarbonimidic dichloride in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am reacting benzylcarbonimidic dichloride with my amine nucleophile, but I am observing very low conversion to the desired guanidine product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in this reaction can stem from several factors, ranging from the stability of the starting material to the reaction conditions employed.
Potential Causes & Solutions:
-
Decomposition of Benzylcarbonimidic Dichloride: This is a highly moisture-sensitive compound. Hydrolysis of the dichloroimine functionality to the corresponding N-benzylformamide is a common side reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Freshly Prepared or Purified Starting Material: If possible, use freshly prepared or recently purified benzylcarbonimidic dichloride. Purity can be checked by ¹H NMR.
-
-
-
Insufficient Nucleophilicity of the Amine: While many amines are good nucleophiles, sterically hindered or electron-deficient amines may react sluggishly.
-
Troubleshooting Steps:
-
Choice of Base: The reaction of an amine with benzylcarbonimidic dichloride will produce HCl as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic. The inclusion of a non-nucleophilic base is crucial. A tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl. Use at least two equivalents of the amine nucleophile (one to react and one to act as the base) or one equivalent of the nucleophile and 1.1-1.5 equivalents of an external base.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential side reactions at elevated temperatures.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.
-
Troubleshooting Steps:
-
Aprotic Solvents are Preferred: Protic solvents like alcohols can compete with your intended nucleophile. Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Solvent Polarity: The polarity of the solvent can influence the solubility of your reactants and the stability of any charged intermediates. If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO, but be mindful that these can be more difficult to remove.
-
-
Issue 2: Formation of Multiple Products
Question: My reaction is producing a mixture of the mono- and di-substituted products, making purification difficult. How can I selectively synthesize the mono-substituted product?
Answer:
Controlling the stoichiometry of the nucleophilic attack is key to achieving selective mono-substitution.
Potential Causes & Solutions:
-
Stoichiometry of the Nucleophile: Using an excess of the nucleophile will favor the formation of the di-substituted product.
-
Troubleshooting Steps:
-
Control Nucleophile Equivalence: Use one equivalent or a slight excess (e.g., 1.1 equivalents) of the nucleophile relative to benzylcarbonimidic dichloride.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture containing the benzylcarbonimidic dichloride. This maintains a low concentration of the nucleophile, favoring mono-substitution.
-
-
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the second substitution to occur.
-
Troubleshooting Steps:
-
Low-Temperature Reaction: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This can help to control the reactivity.
-
-
Issue 3: Unwanted Side Reactions
Question: I am observing the formation of N-benzylformamide and other unidentified byproducts in my reaction mixture. What are these and how can I prevent them?
Answer:
The formation of N-benzylformamide is a clear indication of hydrolysis. Other byproducts can arise from the reaction with the solvent or self-condensation.
Potential Causes & Solutions:
-
Hydrolysis: As mentioned, benzylcarbonimidic dichloride readily reacts with water.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Re-emphasizing the need for dry solvents and an inert atmosphere is critical.
-
-
-
Reaction with Solvent: Certain solvents can act as nucleophiles. For example, if using an alcohol as a solvent, you will likely form an imidate.
-
Troubleshooting Steps:
-
Inert Solvent Choice: Stick to non-nucleophilic aprotic solvents like DCM, THF, acetonitrile, or toluene.
-
-
-
Self-Condensation: At elevated temperatures, imidoyl chlorides can undergo self-condensation.
-
Troubleshooting Steps:
-
Moderate Temperatures: Avoid excessive heating of the reaction mixture.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of benzylcarbonimidic dichloride with an amine?
A1: The reaction proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbon of the dichloroimine, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion. If a second equivalent of the amine is present, this process can be repeated to yield the di-substituted product.
Caption: General mechanism for nucleophilic substitution on benzylcarbonimidic dichloride.
Q2: Can I use alcohols as nucleophiles with benzylcarbonimidic dichloride?
A2: Yes, alcohols can be used as nucleophiles to synthesize N-benzyl imidates. The general principles are similar to those for amine nucleophiles. The alcohol is typically deprotonated with a base (e.g., sodium hydride) to form the more nucleophilic alkoxide before reaction with the benzylcarbonimidic dichloride. Anhydrous conditions are crucial to prevent hydrolysis.
Q3: How should I purify the products of these reactions?
A3: Purification strategies will depend on the properties of your product.
-
Column Chromatography: This is a common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product.
-
Crystallization: If your product is a solid, crystallization can be an effective purification technique.
-
Distillation: For volatile liquid products, distillation under reduced pressure may be suitable.
Q4: Are there any safety precautions I should be aware of when working with benzylcarbonimidic dichloride?
A4: Benzylcarbonimidic dichloride is a reactive and potentially hazardous compound.
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: Reactions should be quenched carefully, typically by slow addition to a stirred solution of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid).
IV. Recommended Starting Protocols
These are generalized protocols and may require optimization for your specific nucleophile.
Protocol 1: Synthesis of a Mono-Substituted Guanidine
-
To a solution of benzylcarbonimidic dichloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere at 0 °C, add a solution of the primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Di-Substituted Guanidine
-
To a solution of benzylcarbonimidic dichloride (1.0 eq) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere at 0 °C, add a solution of the primary or secondary amine (2.5 eq) and triethylamine (2.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to stir at room temperature, monitoring the reaction progress by TLC or LC-MS. Gentle heating may be required for less reactive amines.
-
Workup and purification are similar to Protocol 1.
V. Data Summary Table
| Parameter | Recommendation for Mono-substitution | Recommendation for Di-substitution | Rationale |
| Nucleophile (eq) | 1.0 - 1.2 | > 2.2 | Stoichiometric control is crucial for selectivity. |
| Base (eq) | 1.1 - 1.5 (non-nucleophilic) | > 2.2 (non-nucleophilic) | To neutralize the HCl byproduct without consuming the nucleophile. |
| Temperature | 0 °C to room temperature | Room temperature to reflux | Lower temperatures favor kinetic control and mono-substitution. |
| Solvent | Anhydrous aprotic (DCM, THF) | Anhydrous aprotic (DCM, THF) | To prevent hydrolysis and unwanted side reactions. |
| Addition Mode | Slow addition of nucleophile | Can be added more rapidly | Maintains a low concentration of the nucleophile, favoring mono-substitution. |
VI. Experimental Workflow Diagram
Caption: Experimental workflow for nucleophilic substitution on benzylcarbonimidic dichloride.
VII. References
-
While specific literature on benzylcarbonimidic dichloride is not abundant, the principles discussed are well-established in organic chemistry. For further reading on related chemistries, please consult standard organic chemistry textbooks and the following resources on the chemistry of imidoyl chlorides and related compounds. (Note: Direct URLs to paywalled articles are not provided, but can be accessed through institutional subscriptions).
-
Imidoyl Chlorides in Organic Synthesis: For a general overview of the reactivity of imidoyl chlorides, which are structurally related to benzylcarbonimidic dichloride, a comprehensive review article on the topic would be beneficial. A search in chemical databases like SciFinder or Reaxys for reviews on "imidoyl chloride chemistry" or "synthesis using imidoyl chlorides" will yield relevant literature.
-
Greene's Protective Groups in Organic Synthesis: This is an essential resource for understanding the stability of various functional groups and for selecting appropriate reaction conditions to avoid unwanted side reactions.
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure: This textbook provides a deep understanding of the mechanisms of nucleophilic substitution reactions and the factors that influence their rates and outcomes.
Troubleshooting low conversion rates in heterocycle synthesis
Technical Support Center: Heterocycle Synthesis Optimization Ticket ID: HET-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
System Overview & Diagnostic Logic
Welcome to the Heterocycle Synthesis Support Center. Low conversion in heterocycle synthesis is rarely a random event; it is usually a symptom of a specific mechanistic bottleneck. Unlike standard carbocyclic chemistry, heterocycles introduce competing binding sites (N, S, O lone pairs) and electronic biases that can stall catalytic cycles or shift equilibria unfavorably.[1]
This guide uses a tiered diagnostic approach. Please verify Tier 1 parameters before proceeding to reaction-specific modules.
Tier 1: Universal Diagnostics (The "Is it Plugged In?" Check)
| Diagnostic Parameter | The "Silent Killer" | Corrective Action |
| Starting Material Purity | Trace Sulfur/Amines: <0.1% thiols or free amines can poison Pd/Pt catalysts instantly. | Run elemental analysis. Pre-treat precursors with scavengers (e.g., CuTC or activated carbon). |
| Solvent Quality | Stabilizers: BHT in THF or Ethanol can quench radical reactions (Minisci). | Use inhibitor-free anhydrous solvents. Sparge with Ar for 15 mins (balloon purging is insufficient for sensitive Ni/Pd cycles). |
| Stoichiometry | Titer Drift: Organometallics (n-BuLi, Grignards) degrade over time. | Titrate reagents immediately before use. Do not trust bottle labels >1 month old. |
Visual Diagnostic: The Troubleshooting Decision Tree
Use the following logic flow to identify which module addresses your specific failure mode.
Figure 1: Decision logic for diagnosing low conversion. Note that if Starting Material (SM) is consumed but product is low, this is a selectivity/yield issue, not a conversion issue.
Module 1: Cross-Coupling on Heterocycles (Pd/Ni)
Issue: Reaction stalls at 10-30% conversion. Adding more catalyst does not help. Root Cause: Heterocycle-Induced Catalyst Poisoning. Nitrogen-containing heterocycles (pyridines, imidazoles, azoles) possess lone pairs that bind competitively to the metal center, displacing the phosphine ligand or preventing the oxidative addition step. This forms a stable, inactive "off-cycle" resting state [1].
Mechanistic Visualization: The Poisoning Trap
Figure 2: The standard catalytic cycle vs. the "Poison Trap" where the heterocycle substrate binds irreversibly to the catalyst.
Troubleshooting Q&A
Q: I am using Pd(PPh3)4 and my pyridine coupling failed. Why? A: Triphenylphosphine (PPh3) is a weak ligand. Pyridine substrates easily displace PPh3, shutting down the cycle.
-
Fix: Switch to Precatalysts with bulky, electron-rich ligands (e.g., Buchwald G3/G4 or Pd-PEPPSI ). These ligands (XPhos, BrettPhos) create a steric wall that prevents the heterocycle from binding to the Pd center while allowing the reaction to proceed [2].
Q: Should I use Iodides or Chlorides?
A: Counter-intuitively, avoid Aryl Iodides if conversion is stalling. The released Iodide ion (
Module 2: Condensation & Cyclization (Paal-Knorr/Hantzsch)
Issue: Reaction reaches 60% conversion and stops, regardless of time. Root Cause: Thermodynamic Equilibrium (Water Inhibition). Many heterocycle syntheses (e.g., Pyrrole formation) are reversible condensations. If the water byproduct is not physically removed, the reaction hits equilibrium and stops.
Protocol: High-Efficiency Water Scavenging
Standard molecular sieves often fail because they are not activated properly or grind into dust, clogging stir bars.
Step-by-Step Optimization:
-
Sieve Selection: Use 3Å Molecular Sieves (beads, not powder). 4Å sieves can trap small organic molecules (methanol/ethanol), messing up stoichiometry.
-
Activation (Critical): Microwave sieves in a beaker for 2 mins, let cool, repeat 3x. Or heat at 300°C overnight. Store under Argon.
-
The "Vapor Trap" Method:
-
Do not put sieves directly in the reaction mixture (they grind and deactivate).
-
Use a Soxhlet extractor containing sieves (for reflux) OR mount a glass tube filled with activated sieves between the flask and the condenser. The solvent refluxes through the sieve bed, drying continuously [4].
-
-
Chemical Scavenging: If sieves fail, add Ti(OEt)4 (1.1 equiv) for amine condensations. It reacts irreversibly with water to form TiO2.
Module 3: C-H Functionalization (Minisci Reaction)
Issue: No conversion on electron-rich heterocycles (e.g., methoxy-pyridine). Root Cause: Electronic Mismatch & Radical Instability. The Minisci reaction requires a nucleophilic alkyl radical to attack an electrophilic (protonated) heterocycle.
Troubleshooting Q&A
Q: Why does my electron-rich heterocycle not react? A: The Minisci mechanism relies on the heterocycle being protonated (making it electron-deficient). Electron-donating groups (EDGs) destabilize the transition state.
-
Fix: Add a Lewis Acid (e.g., TFA or BF3·OEt2 ) to ensure full protonation/activation of the nitrogen ring.
Q: My alkyl radical source is an unactivated alkane. Nothing happens. A: Unactivated alkanes have high bond dissociation energies (BDE).
-
Fix: Switch to Carboxylic Acids (decarboxylative Minisci) or Alkyl Halides with a photocatalyst. These generate radicals much more efficiently than H-abstraction from alkanes [5].
Experimental Protocol: Micro-Scale Catalyst Screen
Don't waste grams of material. Use this screen to solve Module 1 issues.
Materials: 4mL vials with septum caps, heating block. Standard Screen:
-
Ligand Set: XPhos (General), BrettPhos (Amination), SPhos (Suzuki), Xantphos (N-heterocycles).
-
Base Set: NaOtBu (Strong), K3PO4 (Weak/Anhydrous), Cs2CO3 (Soluble).
-
Procedure:
-
Load 10 µmol Pd-Precatalyst (e.g., Pd-G4-XPhos) into 4 vials.
-
Add Substrates (0.2 mmol) and Base (0.4 mmol).
-
Evacuate/Backfill N2 (3 cycles).
-
Add Solvent (Dioxane or Toluene, 0.1 M).
-
Heat to 80°C for 2 hours.
-
-
Analysis: Take 10 µL aliquot -> dilute in MeCN -> LCMS.
-
Look for: Conversion of SM.[2] If SM is intact, the catalyst never activated (try a different precatalyst). If SM is gone but no product, check for dehalogenation (solvent H-abstraction).
-
References
-
Catalyst Poisoning in Heterocycles: Chem. Sci., 2011, 2 , 27-50. Link
-
Buchwald Precatalysts (G3/G4): Chem. Sci., 2013, 4 , 916-920. Link
-
Halide Effects in Coupling: J. Am. Chem. Soc., 2007, 129 , 3358–3366. Link
-
Water Removal Techniques: Org. Process Res. Dev., 2011, 15 , 1, 234–242. Link
-
Minisci Reaction Mechanisms: Chem. Rev., 2014, 114 , 10, 5013–5056. Link
Sources
Preventing polymerization of Benzylcarbonimidic dichloride during storage
Topic: Prevention of Polymerization & Degradation During Storage
CAS: 1015-53-8 | Synonyms:
Welcome to the Stability & Handling Center
Status: ● Operational Urgency: High (Moisture Sensitive / Lachrymator)
You are accessing this guide because you have likely observed physical changes in your reagent (cloudiness, solidification, or fuming) or wish to prevent them. Benzylcarbonimidic dichloride is thermodynamically unstable in the presence of moisture. The "polymerization" often reported is typically a trimerization event catalyzed by the compound's own decomposition products.
This guide provides the mechanistic insight and strict protocols required to maintain reagent integrity.
Part 1: The Mechanism of Failure
To prevent degradation, you must understand that this compound is part of an autocatalytic failure loop . It does not simply "go bad" with time; it degrades exponentially once the first molecule reacts with water.
The Degradation Cascade
-
Initiation (Hydrolysis): Trace moisture attacks the electrophilic carbon.
-
Byproduct Generation: This releases Hydrogen Chloride (HCl).
-
Catalysis: HCl acts as a Lewis acid catalyst, lowering the activation energy for the remaining molecules to react with each other.
-
Terminal State: The molecules link to form cyclic trimers (1,3,5-triazine derivatives) or linear oligomers, resulting in the "solid block" often found in old bottles.
Figure 1: The autocatalytic degradation cycle. Note how HCl generated from hydrolysis feeds back to accelerate solidification.
Part 2: Storage Protocol (SOP)
Strict adherence to this SOP is required for stability >30 days.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of the dimerization/trimerization reaction. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |
| Container | Glass (Schlenk/Vial) | NEVER use plastic. This compound permeates polyolefins (PP/PE) and extracts plasticizers. |
| Seal | Teflon/PTFE Liner | Rubber septa will degrade and crumble into the reagent. Parafilm is permeable to water vapor over time. |
| Desiccant | Secondary Containment | Store the primary vial inside a jar containing activated molecular sieves or Drierite. |
Step-by-Step Handling Workflow
-
Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the reagent.
-
Dispensing: Use a dry glass syringe or glass pipette. Do not use plastic tips if possible; if necessary, work quickly to avoid leaching.
-
Purging: Backfill the headspace with dry Argon immediately after use.
-
Sealing: Wrap the cap junction with electrical tape (better vapor barrier than Parafilm) and return to -20°C.
Part 3: Troubleshooting & FAQs
Q1: The liquid has turned cloudy. Can I still use it?
-
Diagnosis: Cloudiness indicates the formation of Benzylamine Hydrochloride salts, a byproduct of hydrolysis.
-
Action:
-
If slightly cloudy: Filter through a dry glass frit or syringe filter (PTFE membrane) under inert gas. Verify purity via NMR.
-
If milky/opaque: Discard.[1] The HCl generated has likely compromised the remaining reagent.
-
Q2: My reagent has solidified into a hard block. Can I melt it?
-
Diagnosis: This is Irreversible Polymerization/Trimerization . The liquid has converted into a stable triazine derivative.
-
Action: Do not heat. Heating will not reverse the reaction; it may cause rapid decomposition and release of toxic fumes. The bottle must be disposed of as hazardous chemical waste.
Q3: Why is the bottle fuming when I open it?
-
Diagnosis: Release of Hydrogen Chloride (HCl) gas. This confirms moisture ingress has occurred.
-
Action: Handle only in a fume hood. If the fuming is minor, the reagent might be salvageable via distillation (see purification), but it is generally safer to purchase fresh stock.
Q4: Can I store this in a solution?
-
Answer: Yes, but with caution.
-
Protocol: Solutions in anhydrous Dichloromethane (
) or Toluene are generally stable if kept dry. Avoid ether or THF, as the HCl byproduct can cleave ethers over long periods.
Part 4: Emergency Recovery (Purification)
Warning: Only attempt if you have experience with air-sensitive distillation.
If the reagent is yellow/cloudy but liquid, you may redistill it to restore purity.
-
Setup: Short-path distillation apparatus.
-
Pressure: Reduced pressure (vacuum) is mandatory to keep the temperature low.
-
Target: Boiling point is approx. 116–118°C at 12 mmHg [1].
-
-
Process: Discard the first 10% (forerun) which contains HCl and hydrolysis byproducts. Collect the clear, colorless fraction.[2]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71053, Benzyl isocyanide dichloride. Retrieved from [Link]
-
Kuehle, E., Anders, B., & Zumach, G. (1967). Isocyanide Dichlorides. Angewandte Chemie International Edition in English, 6(8), 649-665. [Link]
- Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (General handling of moisture-sensitive electrophiles).
Sources
Thermal stability and decomposition pathways of Benzylcarbonimidic dichloride
Technical Support Center: Benzylcarbonimidic Dichloride Stability & Handling
Subject: Thermal Stability, Decomposition Pathways, and Troubleshooting for Benzylcarbonimidic Dichloride
CAS Registry Number: 6181-92-6
Synonyms: Benzyl isocyanide dichloride; N-Benzyliminocarbonyl chloride; (Dichloromethylene)benzylamine.
Chemical Formula:
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers underestimate the reactivity of Benzylcarbonimidic dichloride . While it is a potent electrophile essential for synthesizing heterocycles and isocyanides, its geminal dichloride moiety (
This guide moves beyond basic safety data sheets to explain why your compound degrades and how to prevent it.
Module 1: Thermal Stability Profiling
Q1: What is the safe operating temperature range for this compound? A: You should maintain process temperatures below 100°C whenever possible.
-
Distillation: The compound can be distilled (typically ~100-110°C at reduced pressure, e.g., 10-15 mmHg), but prolonged exposure to temperatures
significantly increases the rate of von Braun-type fragmentation . -
Storage: Store at 2-8°C (refrigerated). Room temperature storage is acceptable only if the container is strictly anhydrous and sealed under argon/nitrogen.
Q2: What does the thermal decomposition profile look like (TGA/DSC)? A: In a Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) experiment, you will typically observe:
-
Onset: Minor mass loss often begins around 130°C–150°C (depending on purity and acid traces).
-
Major Event: A sharp exotherm accompanied by rapid mass loss occurs >180°C, indicating catastrophic fragmentation into volatile toxic components (Benzyl chloride and Cyanogen chloride).
Critical Warning: Do not heat this compound in a closed vessel without pressure relief. The decomposition generates gas (
Module 2: Decomposition Pathways
Understanding the mechanism is the only way to troubleshoot effectively. Benzylcarbonimidic dichloride has two distinct "death pathways": Hydrolytic (moisture-driven) and Thermal (heat-driven).
Pathway A: Hydrolytic Decomposition (The "Smoking" Sample)
This is the most common issue. The
-
Mechanism: Water attacks the central carbon, displacing chloride as HCl.
-
Intermediate: A carbamoyl chloride (
) is formed transiently. -
Product: Rapid elimination of HCl yields Benzyl isocyanate .
-
Secondary Reaction: If water persists, the isocyanate hydrolyzes to Benzylamine, which reacts with remaining isocyanate to form 1,3-Dibenzylurea (a white, insoluble solid).
Pathway B: Thermal Fragmentation (The "von Braun" Type)
At high temperatures, the compound undergoes a retro-ene or ionization-recombination style fragmentation.
-
Mechanism: The C-N bond cleaves, often assisted by the chloride leaving group.
-
Products: Benzyl chloride (lachrymator) and Cyanogen chloride (
, highly toxic gas).
Visualizing the Pathways
Figure 1: Dual decomposition pathways. Note that moisture leads to solids (urea), while heat leads to volatile toxins.
Module 3: Troubleshooting Guide
Scenario 1: "My sample is fuming when I open the bottle."
-
Diagnosis: Hydrolysis has occurred. The fumes are Hydrogen Chloride (HCl) gas.
-
Root Cause: The septum was compromised, or the bottle was stored without an inert gas blanket.
-
Action: Vent the bottle in a fume hood. If the liquid is still clear, it may be salvageable by purging with dry
to remove HCl, but the titer has likely dropped.
Scenario 2: "There is a white solid precipitate at the bottom of the flask."
-
Diagnosis: Urea formation.
-
Mechanism: The compound hydrolyzed to benzyl isocyanate, which then reacted with trace moisture/amine to form 1,3-dibenzylurea.
-
Action: Filter the liquid under inert atmosphere. The solid is an impurity; the filtrate may still contain active imidoyl chloride but requires re-titration.
Scenario 3: "During distillation, the vacuum pressure spiked and the receiver smells like almonds/acrid."
-
Mechanism: You exceeded the thermal stability limit. The "almond" scent (often confused with cyanide) combined with acridity suggests Benzyl chloride and Cyanogen chloride release.
-
Action: STOP HEATING IMMEDIATELY. Allow the system to cool. Do not open the system until it is fully purged with nitrogen into a scrubber. Cyanogen chloride is extremely toxic.
Module 4: Storage & Handling Protocols
To maintain scientific integrity, follow this "Dry-Cold-Dark" protocol:
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Dry) | Prevents hydrolysis to isocyanate/HCl. |
| Temperature | 2°C to 8°C | Slows kinetic rate of dimerization and rearrangement. |
| Container | Schlenk flask or Teflon-sealed vial | Standard caps degrade due to HCl off-gassing; glass joints can seize. |
| Quenching | Aqueous Ammonia | Converts residual chloride to harmless benzyl urea/amine derivatives. |
References
-
Kühle, E. (1962). The Chemistry of Isocyanide Dichlorides. Angewandte Chemie International Edition, 1(12), 647-652. Link
- Bode, K. D. (1979). Synthesis of Isocyanide Dichlorides. In Houben-Weyl Methods of Organic Chemistry, Vol E4. Thieme.
-
VulcanChem. (2024). Product Data: Benzylcarbonimidic dichloride (CAS 6181-92-6). Link
-
ResearchGate. (2023). Phospha-Mannich reactions of phosphinous acids...[3][4][5] (Scheme 211).[5][6][7][8] Link
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Benzylcarbonimidic Dichloride
Abstract
Benzylcarbonimidic dichloride, also known as benzyl isocyanide dichloride, is a reactive chemical intermediate pivotal in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity, stemming from the dichloromethylene group attached to a nitrogen atom, necessitates stringent quality control and characterization to ensure identity, purity, and stability. This guide provides a comprehensive comparison of essential analytical methods for the robust characterization of this compound. We will delve into the mechanistic underpinnings of spectroscopic and chromatographic techniques, present field-proven experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
The Analytical Imperative: Why Characterization Matters
The functionality of Benzylcarbonimidic dichloride is vested in its reactive N=CCl₂ group. However, this reactivity also makes it susceptible to hydrolysis and other degradation pathways. Incomplete reactions during its synthesis can leave starting materials, while improper handling or storage can lead to impurities. Therefore, a multi-faceted analytical approach is not merely procedural but essential for validating the molecular structure, quantifying purity, and identifying potential byproducts. This ensures the reliability of subsequent synthetic steps and the safety of the final products.
Orthogonal Analytical Strategy: A Workflow for Confidence
A self-validating analytical workflow relies on using multiple, independent (orthogonal) techniques. Each method provides a different piece of the puzzle, and together they create a high-confidence profile of the analyte. For a reactive compound like Benzylcarbonimidic dichloride, no single method is sufficient.
Caption: Orthogonal workflow for Benzylcarbonimidic dichloride characterization.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques are foundational for confirming the chemical identity of Benzylcarbonimidic dichloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton.
-
Expertise & Experience: The benzyl group (C₆H₅CH₂) provides characteristic signals. The five aromatic protons will appear in the typical aromatic region (~7.2-7.5 ppm), while the two benzylic protons (CH₂) will appear as a singlet further upfield. The key structural confirmation comes from ¹³C NMR. The carbon of the N=CCl₂ group is expected to be significantly downfield due to the deshielding effects of the nitrogen and two chlorine atoms.[1][2]
-
¹H NMR (Proton NMR):
-
Aromatic Protons (C₆H₅-): Expect a complex multiplet between 7.20 and 7.50 ppm, integrating to 5 protons.
-
Benzylic Protons (-CH₂-): Expect a sharp singlet around 4.8 ppm, integrating to 2 protons. The absence of adjacent protons leads to a singlet.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Signals will appear in the 125-140 ppm range.[3]
-
Benzylic Carbon (-CH₂-): Expected around 55-65 ppm.
-
Carbonimidic Carbon (-N=CCl₂): This is the diagnostic peak. Due to the strong electron-withdrawing effects of two chlorine atoms and the nitrogen, this quaternary carbon signal is expected to be significantly downfield, likely in the 140-160 ppm region. Its low intensity (due to being a quaternary carbon) is also a key feature.[4][5]
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this volatile compound.[6]
-
Expertise & Experience: The most telling feature in the mass spectrum of a dichloro-compound is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments:
-
M⁺ peak: Contains two ³⁵Cl atoms.
-
[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak: Contains two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
-
-
Expected Fragmentation: The primary fragmentation pathway would be the loss of a chlorine atom and the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), a hallmark of benzyl-containing compounds.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying key functional groups.
-
Expertise & Experience: The most diagnostic absorption for Benzylcarbonimidic dichloride will be the C=N stretching vibration. This bond is expected to produce a strong, sharp peak.
-
C=N Stretch: Expected in the region of 1640-1690 cm⁻¹.
-
Aromatic C=C Stretches: Multiple peaks between 1450-1600 cm⁻¹.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Below 3000 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹.
-
Chromatographic Methods: The Gold Standard for Purity
Chromatography separates the analyte from impurities, allowing for precise quantification.
Gas Chromatography (GC)
GC is the ideal technique for assessing the purity of volatile and thermally stable compounds like Benzylcarbonimidic dichloride.
-
Expertise & Experience: A Flame Ionization Detector (FID) is excellent for quantification due to its linear response to hydrocarbons. Coupling the GC to a Mass Spectrometer (GC-MS) allows for both the separation and identification of impurities. Given the compound's reactivity, an inert system and liner are crucial to prevent on-column degradation. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.[8]
High-Performance Liquid Chromatography (HPLC)
While GC is often sufficient, HPLC can be a valuable alternative, especially for identifying non-volatile impurities or degradation products that may not be amenable to GC analysis.[9][10]
-
Expertise & Experience: Due to the compound's reactivity with protic solvents, especially water, reverse-phase HPLC can be challenging. Normal-phase HPLC using non-protic mobile phases (e.g., hexane/ethyl acetate) on a silica or cyano-bonded column would be a more logical choice.[11] Detection is typically performed using a UV detector, monitoring at a wavelength where the benzene ring absorbs (e.g., 254 nm).
Comparative Analysis of Methods
| Technique | Information Provided | Strengths | Limitations | Primary Use Case |
| ¹H & ¹³C NMR | Definitive molecular structure, atom connectivity. | Unambiguous structural elucidation. | Lower sensitivity, requires higher sample concentration. Not ideal for trace analysis. | Identity Confirmation |
| GC-MS | Molecular weight, fragmentation, isotopic pattern, purity. | High sensitivity and specificity, separates volatile impurities. | Compound must be volatile and thermally stable. Potential for on-column degradation. | Purity & Identity |
| FTIR | Presence of key functional groups (C=N, C-Cl, aromatic ring). | Fast, simple, non-destructive. | Provides limited structural information, not suitable for quantification of mixtures. | Rapid Identity Screen |
| GC-FID | High-precision purity quantification. | Excellent quantitative accuracy and reproducibility. | Does not provide structural information on impurities. | Quantitative Purity Assay |
| HPLC-UV | Separation of non-volatile impurities. | Good for analyzing potential degradation products.[12] | Potential for on-column reaction with protic mobile phases. | Impurity Profiling |
Experimental Protocols
Protocol 1: GC-MS Analysis for Identity and Purity
-
Sample Preparation: Prepare a 1 mg/mL solution of Benzylcarbonimidic dichloride in anhydrous dichloromethane.[8]
-
Instrumentation:
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless, 250°C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.
-
-
Analysis: Inject 1 µL of the sample solution.
-
Data Interpretation:
-
Confirm the retention time of the main peak against a reference standard.
-
Analyze the mass spectrum of the main peak for the correct molecular ion cluster (m/z 203, 205, 207) and key fragments (e.g., m/z 91).
-
Calculate purity by area percent, assuming all components have a similar response factor.
-
Caption: Step-by-step workflow for GC-MS analysis.
Protocol 2: NMR Spectroscopy for Structural Verification
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H and ¹³C.
-
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-4096 scans (or more) due to the low natural abundance of ¹³C.[1]
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.
-
Data Interpretation: Assign peaks based on chemical shifts, multiplicities, and integration values as described in section 3.1.
Conclusion
The analytical characterization of Benzylcarbonimidic dichloride requires a thoughtful, multi-technique approach. While NMR spectroscopy stands as the ultimate arbiter of molecular structure, its combination with GC-MS provides a robust, self-validating system for confirming identity and quantifying purity with high confidence. FTIR offers a rapid and valuable screening tool. The choice of methods should be guided by the specific analytical question at hand, whether it is routine quality control, stability testing, or in-depth impurity profiling. By leveraging the orthogonal strengths of these techniques, researchers can ensure the quality and integrity of this critical chemical intermediate.
References
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Kitano, Y., Manoda, T., Miura, T., Chiba, K., & Tada, M. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(03), 405-410. [Link]
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Ganesan, A., et al. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 10(3), 269-275. [Link]
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Coccia, E., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(15), 4705. [Link]
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Li, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Toxics, 10(10), 606. [Link]
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SIELC Technologies. (2018). Separation of Benzyl isocyanide on Newcrom R1 HPLC column. [Link]
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Parrilla-Vazquez, P., et al. (2016). A capillary liquid chromatography method for benzalkonium chloride determination as a component or contaminant in mixtures of biocides. Journal of Chromatography A, 1435, 80-87. [Link]
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Kitano, Y., et al. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis. [Link]
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University of Regensburg. C NMR Spectroscopy Handout. [Link]
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Raulf-Heimsoth, M., et al. (2011). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. [Link]
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El-Zaher, A. A., et al. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. Journal of Applied Pharmaceutical Science, 6(05), 183-189. [Link]
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Blazheevskiy, M., et al. (2022). Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. Scientia Pharmaceutica, 90(3), 51. [Link]
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OSHA. (n.d.). Analysis of Isocyanates by Liquid Chromatography - Diode Array/MSD. [Link]
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ATSDR. (1998). Analytical Methods for Benzidine. [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl isocyanide. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Benzenemethanamine, 2,4-dichloro-N-methyl-. PubChem Compound Database. [Link]
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Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
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NIST. (n.d.). Benzenemethanamine, N-(phenylmethylene)-. [Link]
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The Organic Chemistry Tutor. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. YouTube. [Link]
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NIST. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Breitmaier, E., & Voelter, W. (1987). 13C NMR Spectroscopy. VCH. [Link]
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National Center for Biotechnology Information. (n.d.). Benzenemethanamine, N,N-diethyl-. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Benzenemethanamine, N-octadecyl-. PubChem Compound Database. [Link]
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A Comparative Guide to HPLC Method Development for Purity Assessment of Carbonimidic Dichlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the challenging purity assessment of carbonimidic dichlorides. As highly reactive intermediates, these compounds demand a nuanced analytical approach that ensures both the stability of the analyte and the accuracy of the purity profile. This document will explore direct analysis, derivatization techniques, and non-aqueous reversed-phase chromatography, comparing them with Gas Chromatography with Flame Ionization Detection (GC-FID) as a viable alternative.
The Analytical Challenge: Understanding Carbonimidic Dichlorides
Carbonimidic dichlorides, also known as isocyanide dichlorides, are characterized by the reactive N=CCl₂ functional group.[1] Their utility as synthetic intermediates is paralleled by their inherent instability, particularly their susceptibility to hydrolysis. This reactivity is the central challenge in developing a robust and reliable analytical method for purity assessment. Contact with water, alcohols, or even acidic or basic conditions can rapidly degrade the analyte, leading to an inaccurate purity profile.[2][3] Therefore, the primary goal of any analytical method is to quantify the parent compound and its impurities without inducing degradation during the analytical process itself.
Strategic Approaches to HPLC Method Development
The development of a stability-indicating HPLC method is crucial for accurately assessing the purity of carbonimidic dichlorides.[4][5] This involves a systematic evaluation of various chromatographic parameters to ensure that the active pharmaceutical ingredient (API) is separated from any potential degradation products or process-related impurities.[6]
dot
Caption: A workflow for HPLC method development for carbonimidic dichlorides.
Direct Analysis via Non-Aqueous Reversed-Phase HPLC (NA-RP-HPLC)
Given the hydrolytic instability of carbonimidic dichlorides, a primary strategy is to eliminate water from the chromatographic system. Non-aqueous reversed-phase HPLC is a powerful technique for the analysis of non-polar compounds that are insoluble in water.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: A standard C18 column is often the first choice due to its hydrophobicity and wide availability.
-
Mobile Phase: A gradient of two or more organic solvents is employed. A common starting point is a mixture of a polar organic solvent like methanol or acetonitrile with a less polar solvent such as dichloromethane or acetone.[8][9] This allows for the elution of a range of impurities with varying polarities.
-
Sample Preparation: The sample should be dissolved in a dry, aprotic solvent, such as anhydrous acetonitrile or dichloromethane, to prevent degradation prior to injection.
Advantages:
-
Minimizes the risk of on-column hydrolysis.
-
A direct and straightforward approach.
Challenges:
-
Solubility of polar impurities may be limited in non-aqueous mobile phases.
-
Peak shapes can sometimes be compromised compared to aqueous systems.
Pre-column Derivatization Followed by RP-HPLC
To overcome the instability of carbonimidic dichlorides and enhance their detectability, pre-column derivatization is a highly effective strategy.[10] This involves reacting the analyte with a derivatizing agent to form a stable, more readily analyzable product.
Causality Behind Experimental Choices:
-
Derivatizing Agent: Primary and secondary amines are excellent choices for derivatizing carbonimidic dichlorides. They react rapidly to form stable substituted guanidines or similar structures. Reagents like 1-fluoro-2,4-dinitrobenzene (DNFB) or dansyl chloride can be used, which also introduce a strong chromophore for enhanced UV detection.[5][11]
-
Reaction Conditions: The derivatization reaction should be optimized for speed and completeness to ensure accurate quantification. This typically involves controlling the reaction time, temperature, and pH (if applicable, though non-aqueous conditions are preferred).
-
Chromatographic Conditions: The resulting derivative is generally more stable and less polar than the parent compound, making it amenable to standard reversed-phase HPLC with an aqueous-organic mobile phase.
Advantages:
-
Significantly improves analyte stability.
-
Enhances sensitivity and selectivity of the analysis.[11]
-
Allows for the use of conventional and well-understood RP-HPLC methods.
Challenges:
-
The derivatization reaction must be quantitative and reproducible.
-
Potential for side reactions or incomplete derivatization can introduce analytical errors.
-
Requires additional method development and validation for the derivatization step itself.
dot
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A Comparative Guide to the Synthesis of Carbonimidic Dichlorides
Introduction
Carbonimidic dichlorides, also known as isonitrile dichlorides, are highly reactive functional groups characterized by a dichloromethylene group double-bonded to a nitrogen atom (R-N=CCl₂). Their high reactivity makes them valuable synthetic intermediates, serving as precursors for a wide range of more complex molecular architectures, including heterocycles, carbodiimides, and isocyanates.[1] However, their synthesis is not without challenges, often involving hazardous reagents and requiring careful control of reaction conditions. This guide provides an in-depth comparison of common and emerging protocols for the synthesis of carbonimidic dichlorides, offering researchers the critical insights needed to select the most appropriate method for their specific application.
Protocol 1: Chlorination of Isocyanides with Sulfuryl Chloride
This method has emerged as a simple, general, and highly efficient route to carbonimidic dichlorides, avoiding many of the pitfalls associated with other chlorinating agents.[1]
Mechanistic Rationale
The reaction proceeds via the direct addition of chlorine to the divalent carbon atom of the isonitrile. Sulfuryl chloride (SO₂Cl₂) is an excellent source of chlorine for this transformation. A key advantage of this reagent is that it selectively adds chlorine to the isonitrile, even in the presence of other potentially reactive functional groups like alkenes or activated C-H bonds.[1] This selectivity is crucial for the synthesis of complex molecules where multiple functional groups are present. The reaction is typically rapid and clean, often yielding the product in nearly quantitative amounts.[1]
Experimental Workflow: Sulfuryl Chloride Method
Caption: General workflow for the synthesis of carbonimidic dichlorides using sulfuryl chloride.
Detailed Protocol
-
Reaction Setup: An oven-dried 25 mL round-bottom flask is charged with a solution of the isonitrile (0.7–1.0 mmol) in chloroform (CHCl₃) under a nitrogen atmosphere. The flask is then cooled to -45 °C using a dry ice/chloroform bath.[1]
-
Reagent Addition: A solution of freshly distilled sulfuryl chloride (1 equivalent) in CHCl₃ (1 M) is added dropwise to the stirred isonitrile solution over a period of 10 minutes.[1]
-
Reaction: The resulting solution is stirred for an additional 10 minutes at -45 °C and then allowed to warm to room temperature.[1]
-
Isolation: The desired carbonimidic dichloride is obtained by concentrating the solution on a rotary evaporator. Residual solvent is removed by briefly exposing the resulting oil to a vacuum line (0.1–0.25 torr) for 1-2 minutes. The products are often pure enough for subsequent use without further purification.[1]
Performance Data
This method has been shown to be effective for both aliphatic and aromatic isonitriles, providing excellent yields. For instance, using cyclohexylisonitrile as a substrate, the corresponding carbonimidic dichloride was obtained in nearly quantitative yield.[1] While the reaction with n-butylisonitrile at -20 °C led to some chain-chlorinated byproducts, lowering the temperature to -45 °C and pre-diluting the sulfuryl chloride resulted in a product that was approximately 95% pure.[1]
Protocol 2: The Classical Phosgene-Based Synthesis
Historically, the reaction of various nitrogen-containing compounds with phosgene (COCl₂) or its safer-to-handle surrogates like diphosgene and triphosgene has been a primary method for generating species that can lead to carbonimidic dichlorides.[2][3] Phosgene is a highly toxic gas, and its use requires specialized equipment and stringent safety protocols.[3][4]
Mechanistic Rationale
The synthesis of isocyanates, which can be precursors to other functionalities, often involves the phosgenation of amines.[5] Phosgene acts as a dehydrating and chlorinating agent. While direct conversion of isonitriles with phosgene is less common than the sulfuryl chloride method, phosgene and its substitutes are central to the synthesis of many related compounds. Triphosgene, a stable crystalline solid, serves as a convenient in situ source of phosgene, making it a more practical choice for laboratory-scale synthesis.[2][3][6]
Reaction Pathway: Triphosgene as a Phosgene Source
Caption: Triphosgene decomposes to phosgene, which reacts with amines to form isocyanates.
Experimental Considerations
Reactions involving phosgene or its substitutes are typically carried out in inert solvents under anhydrous conditions. The choice of solvent can influence the reaction rate and outcome. Due to the release of corrosive HCl gas, an acid scavenger (e.g., a tertiary amine) is often included. Purification of products from reactions using non-volatile phosgene substitutes like triphosgene can be more challenging than when using gaseous phosgene, as the latter can be easily removed by evaporation.
Comparative Analysis of Protocols
| Feature | Sulfuryl Chloride Method | Phosgene/Triphosgene Method |
| Primary Substrate | Isonitriles (R-N≡C) | Amines (R-NH₂), Amides, etc. |
| Reagent Handling | Liquid, relatively easy to handle with standard precautions.[1] | Highly toxic gas (phosgene) or solid precursor (triphosgene).[3][4] Requires specialized handling. |
| Reaction Conditions | Low temperatures (-45 °C to -20 °C), rapid reaction times (15-30 min).[1] | Can require elevated temperatures; reaction times vary. |
| Selectivity | High selectivity for isonitrile chlorination over other functional groups.[1] | Can react with a broader range of nucleophiles, potentially leading to side products. |
| Yield | Generally excellent to quantitative.[1] | Variable, can be high but may require optimization. Product purity can be an issue with substitutes. |
| Work-up & Purification | Simple evaporation of solvent and excess reagent.[1] | May require neutralization, extraction, and chromatography, especially with solid substitutes. |
| Safety Profile | Sulfuryl chloride is corrosive and moisture-sensitive but manageable. | Phosgene is extremely toxic. Triphosgene is safer to handle but still releases phosgene.[3] |
Conclusion
For the direct and high-yield synthesis of carbonimidic dichlorides from isonitriles, the sulfuryl chloride method is demonstrably superior in terms of efficiency, selectivity, and operational simplicity.[1] It provides a robust and general protocol suitable for a wide range of substrates.
The classical approach using phosgene or its solid surrogates like triphosgene remains important for the synthesis of isocyanates and other related compounds from amines.[2][5] While effective, the extreme toxicity of phosgene necessitates a careful evaluation of safety procedures and equipment. For many laboratory applications, triphosgene offers a significant safety advantage over gaseous phosgene, though challenges in product purification may arise.[3]
Researchers and drug development professionals should select a protocol based on the available starting materials, the required scale of the reaction, and, most importantly, the safety infrastructure available. For the specific task of converting isonitriles to carbonimidic dichlorides, the sulfuryl chloride protocol represents the current state-of-the-art.
References
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Gober, C. M., Le, H. V., & Ganem, B. (2012). A Simple, General Synthesis of Carbonimidic Dichlorides. Tetrahedron Letters. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 65582, Carbonimidic dichloride, hydroxy-. Available at: [Link]
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McGill University. (2015). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. Available at: [Link]
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A Senior Application Scientist's Guide to Heterocycle Synthesis: Benchmarking Benzylcarbonimidic Dichloride Against a Spectrum of Alternative Reagents
For the discerning researcher, scientist, or drug development professional, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The choice of reagents in this intricate dance of atoms dictates not only the efficiency and yield of a reaction but also its scalability, safety, and ultimate applicability in the pharmaceutical and agrochemical industries. This guide provides an in-depth, objective comparison of Benzylcarbonimidic dichloride, a versatile and increasingly popular reagent, against its key alternatives in the synthesis of a diverse range of heterocycles. We will delve into the mechanistic nuances, practical considerations, and experimental data that empower you to make informed decisions in your synthetic endeavors.
The Enduring Importance of Heterocycles and the Role of Reagent Selection
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast array of biologically active molecules.[1] Over 85% of all biologically active compounds are, or contain, a heterocycle, with nitrogen-containing heterocycles being particularly prominent in medicinal chemistry.[2] Their prevalence in approved drugs underscores the critical need for efficient and robust synthetic methodologies.[2] The choice of a foundational reagent for constructing these scaffolds is a pivotal decision in any synthetic campaign. An ideal reagent should offer high reactivity, broad substrate scope, operational simplicity, and a favorable safety profile.
Benzylcarbonimidic Dichloride: A Powerful Tool for Heterocycle Construction
Benzylcarbonimidic dichloride belongs to the class of isocyanide dichlorides, which are highly reactive compounds that serve as versatile building blocks in organic synthesis.[3] Their utility stems from the electrophilic nature of the carbon atom and the presence of two leaving groups (chlorides), enabling a variety of cyclization reactions.
The benzyl group in Benzylcarbonimidic dichloride offers several advantages. It provides steric bulk that can influence regioselectivity in certain reactions and can be readily removed under various conditions if a primary amine functionality is desired in the final product. The reagent is particularly effective in the synthesis of five-membered heterocycles such as triazoles, oxadiazoles, and their derivatives.
A Comparative Landscape of Alternative Reagents
The synthetic chemist's toolkit contains a range of alternatives to Benzylcarbonimidic dichloride, each with its own set of strengths and weaknesses. A judicious selection requires a thorough understanding of these reagents.
Phosgene and its Analogs: The Precursors with a Precautionary Tale
Phosgene (COCl₂) is a highly reactive and historically significant reagent for the synthesis of a wide array of compounds, including carbonates, ureas, and isocyanates, which are precursors to many heterocycles.[4][5] However, its extreme toxicity and gaseous nature present significant handling challenges, necessitating specialized equipment and stringent safety protocols.[6]
To mitigate these risks, solid phosgene equivalents such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) have been developed.[7] Triphosgene, a stable crystalline solid, is often favored as it is easier and safer to handle, transport, and store than phosgene gas.[6][8] Upon reaction, it decomposes to release three equivalents of phosgene in situ.[9] While safer, it is crucial to recognize that triphosgene is still highly toxic and its use requires careful handling and awareness of its potential to release phosgene.[10]
Other Isocyanide Dichlorides: Variations on a Reactive Theme
The isocyanide dichloride family extends beyond the benzyl-substituted variant. Simpler alkyl or aryl isocyanide dichlorides can also be employed. The choice of the substituent on the nitrogen atom can influence the reagent's reactivity, stability, and the properties of the resulting heterocyclic products. For instance, aryl-substituted isocyanide dichlorides may exhibit different electronic properties compared to their alkyl or benzyl counterparts, affecting reaction rates and pathways.
Cyanogen Halides and Related Reagents
Cyanogen bromide (CNBr) and cyanogen chloride (CNCl) are another class of reagents used in heterocycle synthesis. While effective for certain transformations, their high toxicity and volatility are significant drawbacks. They are often used to introduce a cyano group, which can then be further elaborated to form a heterocyclic ring.
Head-to-Head Comparison: Benzylcarbonimidic Dichloride vs. The Alternatives
The selection of an optimal reagent is a multi-faceted decision. The following table provides a comparative overview of Benzylcarbonimidic dichloride and its primary alternatives based on key performance indicators.
| Reagent | Typical Applications in Heterocycle Synthesis | Advantages | Disadvantages | Safety Considerations |
| Benzylcarbonimidic dichloride | Synthesis of triazoles, oxadiazoles, thiadiazoles, and other five-membered heterocycles. | Versatile, benzyl group can be a useful handle or readily cleaved, good reactivity. | Can be moisture sensitive, may require inert atmosphere. | Corrosive, handle in a fume hood with appropriate PPE. |
| Phosgene | Precursor for isocyanates, ureas, and carbonates used in heterocycle synthesis. | Highly reactive, low cost for large-scale production. | Extremely toxic gas, requires specialized handling and equipment. | Extreme inhalation hazard, immediate and delayed health effects. |
| Triphosgene | In situ generation of phosgene for synthesis of isocyanates, ureas, carbonates, and various heterocycles.[8] | Solid, easier and safer to handle than phosgene.[6] | Decomposes to toxic phosgene, can be expensive for large-scale use. | Highly toxic solid, releases phosgene upon heating or reaction.[10] |
| Other Isocyanide Dichlorides | Similar to Benzylcarbonimidic dichloride, with reactivity modulated by the N-substituent. | Tunable reactivity based on the substituent. | Availability and cost may vary. | Similar to Benzylcarbonimidic dichloride. |
| Cyanogen Halides (CNBr, CNCl) | Introduction of cyano groups for subsequent cyclization. | Effective for specific transformations. | Highly toxic and volatile. | Severe inhalation and contact hazard. |
Experimental Insights: Protocols and Mechanistic Understanding
To provide a practical context for the comparison, we present representative experimental protocols for the synthesis of a 1,2,4-triazole derivative using Benzylcarbonimidic dichloride and a triphosgene-based method.
Synthesis of a 1,2,4-Triazole using Benzylcarbonimidic Dichloride
This protocol illustrates a common application of Benzylcarbonimidic dichloride in the construction of a triazole ring system. The reaction proceeds through the formation of a reactive intermediate that undergoes cyclization with a hydrazine derivative.
Reaction Workflow:
Workflow for 1,2,4-Triazole Synthesis.
Step-by-Step Protocol:
-
To a solution of a substituted hydrazine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere, add triethylamine (2.2 mmol).
-
Cool the mixture to 0 °C and add a solution of Benzylcarbonimidic dichloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-triazole.
Causality Behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: Benzylcarbonimidic dichloride is sensitive to moisture, which can lead to its decomposition.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Dropwise addition at 0 °C: Helps to control the exothermic nature of the reaction and prevent the formation of side products.
Synthesis of a 1,2,4-Triazole via a Triphosgene-Generated Isocyanate
This alternative route involves the in situ generation of an isocyanate from a primary amine using triphosgene, which then reacts with a hydrazine to form a semicarbazide intermediate that cyclizes to the triazole.
Reaction Mechanism Overview:
Mechanism for Triphosgene-mediated Triazole Synthesis.
Step-by-Step Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood due to the in situ generation of phosgene.
-
To a solution of a primary amine (1.0 mmol) and a non-nucleophilic base (e.g., proton sponge, 1.1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of triphosgene (0.4 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete formation of the isocyanate.
-
In a separate flask, prepare a solution of a hydrazine derivative (1.0 mmol) in dichloromethane (5 mL).
-
Add the hydrazine solution to the isocyanate mixture at room temperature and stir for 4 hours.
-
Heat the reaction mixture to reflux for 6 hours to effect cyclization.
-
Cool the mixture to room temperature, quench with saturated aqueous sodium bicarbonate solution, and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target 1,2,4-triazole.
Trustworthiness Through Self-Validation:
Both protocols include clear steps for reaction monitoring (TLC) and purification (chromatography), which are essential for verifying the formation and purity of the desired product. The expected outcomes are based on established reactivity patterns of the reagents involved.[11][12]
Conclusion and Future Perspectives
Benzylcarbonimidic dichloride stands as a robust and versatile reagent for the synthesis of a wide range of heterocycles. Its ease of handling compared to gaseous reagents like phosgene, coupled with its high reactivity, makes it an attractive choice for both academic and industrial laboratories. While phosgene and its solid surrogates like triphosgene remain powerful tools, particularly for isocyanate-based routes, the inherent safety concerns necessitate careful consideration and specialized handling procedures.[6][13]
The future of heterocycle synthesis will likely see the development of even safer and more sustainable reagents and methodologies.[14] Catalytic methods that avoid the use of stoichiometric, highly reactive reagents are a particularly promising area of research.[15][16] Nevertheless, a thorough understanding of the reactivity and comparative performance of established reagents like Benzylcarbonimidic dichloride is essential for the modern synthetic chemist to navigate the complex landscape of heterocycle construction and drive the discovery of novel, impactful molecules.
References
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Synthesis of heterocycles by formal cycloadditions of isocyanides. PubMed. [Link]
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Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
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Design and synthesis of oxadiazole derivatives based on 2-Mercaptobenzimidazole. ResearchGate. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Semantic Scholar. [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Semantic Scholar. [Link]
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Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed. [Link]
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Triphosgene and its Application in Organic Synthesis. ResearchGate. [Link]
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Divergent Construction of Heterocycles by SOMOphilic Isocyanide Insertion under N-Heterocyclic Carbene Catalysis. ACS Publications. [Link]
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Medicinal Chemistry of Isocyanides. ACS Publications. [Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
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Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agents. PubMed. [Link]
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Isocyanides in the synthesis of nitrogen heterocycles. PubMed. [Link]
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Isocyanides in the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
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Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]
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Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
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Selected syntheses of ureas through phosgene substitutes. ResearchGate. [Link]
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chemistry and common synthetic route of 1, 3, 4-oxadiazole. INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
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Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?. ACS Publications. [Link]
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Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
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Polycarbonate. Wikipedia. [Link]
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A Researcher's Guide to the Purity Analysis of Commercially Available Benzylcarbonimidic Dichloride
Introduction: The Critical Role of Purity for a Versatile Reagent
Benzylcarbonimidic dichloride, also known as N-benzyl-carbonimidoyl dichloride or benzyl isocyanide dichloride, is a highly reactive chemical intermediate. Its utility in organic synthesis stems from the electrophilic carbon atom, making it a valuable building block for constructing complex nitrogen-containing heterocycles, amidines, and other structures central to pharmaceutical and materials science research.[1] However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation and prone to containing synthesis-related impurities.
For the researcher, scientist, or drug development professional, the purity of Benzylcarbonimidic dichloride is not a trivial specification. It is a critical parameter that directly influences reaction yield, reproducibility, and the impurity profile of the final product. The presence of unreacted starting materials, side-products, or degradants can lead to failed experiments, complex purification challenges, and erroneous biological data.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available Benzylcarbonimidic dichloride. We will explore the causal logic behind experimental choices, provide validated, step-by-step protocols, and present a comparative analysis of hypothetical commercial samples to empower researchers to make informed decisions for their critical applications.
The Chemistry of Impurity Formation: A Proactive Approach to Analysis
Understanding the likely impurities in a commercial reagent requires insight into its synthesis and inherent stability. Benzylcarbonimidic dichloride is most commonly synthesized by the chlorination of N-benzylformamide using reagents like phosgene, thionyl chloride, or phosphorus pentachloride.[2]
This synthetic pathway can introduce several classes of impurities:
-
Unreacted Starting Material: Residual N-benzylformamide.
-
Side-Reaction Products: Benzyl isocyanate, formed through rearrangement, or benzyl isocyanide.
-
Degradation Products: Imidoyl chlorides are highly sensitive to moisture.[3] Hydrolysis of the target compound regenerates the N-benzylformamide starting material, making it a common and critical impurity to monitor.
Therefore, a robust purity analysis must not only quantify the main component but also identify and quantify these specific, mechanistically-derived impurities.
Orthogonal Analytical Strategy: A Self-Validating System
No single analytical technique can provide a complete picture of a sample's purity. A multi-pronged, orthogonal approach is essential for a trustworthy assessment. We advocate for a combination of chromatographic and spectroscopic methods to separate, identify, and quantify the target compound and its potential contaminants.
Caption: Overall workflow for the comprehensive purity analysis of Benzylcarbonimidic dichloride.
Experimental Methodologies
The following protocols are designed to be self-validating systems for the rigorous analysis of Benzylcarbonimidic dichloride.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power is ideal for separating structurally similar compounds that may arise from side reactions during synthesis. The mass spectrometer provides definitive structural confirmation of separated analytes, moving beyond simple retention time matching. A headspace approach is particularly effective for detecting highly volatile contaminants.[4][5]
Detailed Protocol:
-
Sample Preparation: Due to the compound's moisture sensitivity, all sample handling should be performed in a glovebox or under a stream of inert gas. Accurately weigh approximately 10 mg of the sample into a 2 mL GC vial and dissolve in 1 mL of anhydrous dichloromethane.
-
Instrumentation: Agilent GC-MS system (or equivalent) equipped with a DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 35-400 m/z
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Purity is reported as the area percent of the main peak relative to the total integrated area.
Caption: Step-by-step workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC with UV detection is a powerful technique for analyzing less volatile compounds and is particularly well-suited for quantifying the hydrolysis product, N-benzylformamide, which has a strong UV chromophore. A reversed-phase method provides excellent separation based on polarity. This method complements GC-MS by effectively targeting different types of impurities.[6][7]
Detailed Protocol:
-
Sample Preparation: In an inert atmosphere, accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. Further dilute 1 mL of this solution to 10 mL with the mobile phase.
-
Instrumentation: Agilent 1260 Infinity II HPLC system (or equivalent) with a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
-
Data Analysis: Integrate all peaks. Identify known impurities by comparing their retention times and UV spectra with reference standards. Report purity as area percent.
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)
Expertise & Rationale: While chromatography provides relative purity (area %), qNMR provides an absolute purity assessment (wt/wt %) by comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration.[8] Furthermore, ¹H and ¹³C NMR are unparalleled for definitive structural confirmation of the main component and identification of impurities.[9][10] This method offers the highest level of trustworthiness.
Detailed Protocol:
-
Sample Preparation: In a glovebox, accurately weigh ~15 mg of Benzylcarbonimidic dichloride and ~10 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation for quantification)
-
Acquisition Time: 4 seconds
-
-
Data Analysis:
-
Structural Confirmation: Assign all peaks in the ¹H and ¹³C spectra and confirm they match the structure of Benzylcarbonimidic dichloride.
-
Purity Calculation: Calculate the weight percent purity using the following formula: Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Comparative Data Analysis: Hypothetical Commercial Samples
To illustrate the practical application of these methods, we present data from a hypothetical analysis of three different commercial suppliers of Benzylcarbonimidic dichloride.
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Purity (Area %) | 97.2% | 99.1% | 98.5% | HPLC-UV (210 nm) |
| Purity (Area %) | 97.5% | 99.3% | 98.8% | GC-MS (TIC) |
| Purity (wt %) | 96.8% | 98.9% | 98.2% | ¹H qNMR |
| N-benzylformamide | 2.1% | 0.4% | 0.9% | HPLC-UV |
| Benzyl isocyanate | < 0.1% | < 0.1% | 0.3% | GC-MS |
| Unidentified Volatiles | 0.4% | 0.3% | 0.1% | GC-MS |
| Appearance | Slightly yellow oil | Colorless oil | Colorless oil | Visual |
Interpretation of Results:
-
Supplier A: This material shows significantly lower purity across all methods. The high level of N-benzylformamide (2.1%) strongly suggests partial hydrolysis due to improper handling, packaging, or prolonged storage.[3] This product would be unsuitable for reactions where stoichiometry is critical or water is detrimental.
-
Supplier B: This sample demonstrates the highest overall purity. The low levels of both hydrolysis product and other impurities indicate a well-controlled manufacturing process and excellent product stability. This would be the recommended choice for most applications, particularly in sensitive drug development pathways.
-
Supplier C: While having high purity, this sample contains a detectable level of benzyl isocyanate. Isocyanates are highly reactive electrophiles that can lead to unwanted side reactions (e.g., urea formation) with nucleophilic reagents. For applications involving sensitive nucleophiles, this material would pose a significant risk, despite its high overall purity.
Conclusion and Recommendations for Researchers
The purity of Benzylcarbonimidic dichloride is a multifaceted attribute that cannot be captured by a single number on a supplier's label. This guide demonstrates that a comprehensive, orthogonal analytical approach is necessary to ensure the quality and suitability of this critical reagent for its intended scientific application.
Key Recommendations:
-
Trust but Verify: Always perform in-house quality control on new batches of critical reagents, even from trusted suppliers.
-
Employ Orthogonal Methods: Utilize a combination of GC-MS, HPLC, and NMR to gain a complete impurity profile. What one method misses, another may detect.
-
Understand the Impurities: The identity of an impurity is often more important than its quantity. A small amount of a highly reactive impurity can be more damaging than a larger amount of an inert one.
-
Handle with Care: Given its moisture sensitivity, always handle Benzylcarbonimidic dichloride under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques to prevent degradation.[2]
By adopting this rigorous analytical mindset, researchers can mitigate risks, improve experimental reproducibility, and accelerate their path to discovery.
References
-
Kim, H. J., Kim, Y. Y., Hwang, H. J., & Shin, H. S. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Biotechnology, 31(5), 629-637. Available from: [Link]
-
Journal of Chemical Pearson. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. JOCPR.com. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Chloride Ion. Retrieved from [Link]
-
Pinto, M. I., et al. (2012). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of AOAC International, 95(1), 58-63. Available from: [Link]
-
Al-Shannag, M., et al. (2024). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 29(3), 698. Available from: [Link]
-
Roessner, U., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 16(8), 6655-6680. Available from: [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
-
Barton, D. H. R., et al. (2012). A Simple, General Synthesis of Carbonimidic Dichlorides. Organic letters, 14(15), 3898-3900. Available from: [Link]
-
Cobas, A., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Analysis of Anaerobic Microbial Metabolic Response to Benzalkonium Chloride Disinfectant. Metabolites, 11(11), 738. Available from: [Link]
-
Hussein, A. A. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Imidoyl chloride. Retrieved from [Link]
-
Nakajima, N., & Ubukata, M. (n.d.). Imidoyl halides. Science of Synthesis, 22, 243-269. Available from: [Link]
-
Semantic Scholar. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
PubMed. (2022). Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
-
Scribd. (n.d.). Stability Study Report For Benzalkonium Chloride 50. Retrieved from [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-449. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Wheeler Scientific. (2020, March 20). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. YouTube. Retrieved from [Link]
-
by Inquisition. (2023, November 26). Imidoyl Chlorides: useful for many organic reactions. YouTube. Retrieved from [Link]
-
Hegarty, A. F., & McCormack, M. T. (1975). Mechanism of Hydrolysis of lmidoyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 495-500. Available from: [Link]
-
Al-Talib, M., & Jochims, J. C. (1985). On the Formation and H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Chemische Berichte, 118(5), 1304-1311. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
